molecular formula C35H30N4O5 B612020 (R)-3-Hydroxy Midostaurin CAS No. 179237-49-1

(R)-3-Hydroxy Midostaurin

Cat. No.: B612020
CAS No.: 179237-49-1
M. Wt: 586.6 g/mol
InChI Key: ZZSBPGIGIUFJRA-YMZPHHGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP52421 is a FLT3 inhibitor, which is also an metabolite of midostaurin (PKC412).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSBPGIGIUFJRA-YMZPHHGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179237-49-1
Record name CGP-52421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-52421
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9B1PJ9MWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Hydroxy Midostaurin: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known by its code CGP52421, is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Due to the absence of a publicly available detailed chemical synthesis protocol, this document focuses on its biological synthesis pathway and summarizes its known physicochemical and biological properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Midostaurin is a potent inhibitor of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1] Its clinical efficacy is, in part, attributed to its active metabolites. Among these, this compound is a significant circulating metabolite formed primarily through the action of the hepatic cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and characteristics of this metabolite is crucial for a complete comprehension of Midostaurin's pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound

Metabolic Synthesis

This compound is generated in vivo via mono-hydroxylation of the parent drug, Midostaurin. This biotransformation is catalyzed by the CYP3A4 enzyme system in the liver.

Experimental Protocol: In Vitro Metabolic Synthesis (Conceptual)

The following is a conceptual protocol for the in vitro generation of this compound for analytical and characterization purposes, based on its known metabolic pathway.

Objective: To produce this compound from Midostaurin using a human liver microsome system.

Materials:

  • Midostaurin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching and extraction

  • Incubator/shaker at 37°C

  • Centrifuge

  • Analytical instrumentation for purification and characterization (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), Midostaurin (at a specified concentration, e.g., 1-10 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined period (e.g., 30-60 minutes).

  • Quenching of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the microsomal proteins.

  • Extraction: Collect the supernatant containing Midostaurin and its metabolites.

  • Analysis and Purification: Analyze the supernatant using LC-MS to confirm the formation of this compound. The metabolite can then be purified using preparative HPLC.

Characterization of this compound

The characterization of this compound is essential for confirming its identity and purity. Below is a summary of its known properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃₅H₃₀N₄O₅PubChem
Molecular Weight 586.64 g/mol PubChem
CAS Number 155848-20-7MedChemExpress
Appearance SolidCymitQuimica
Purity >98% (as commercially available)CymitQuimica
Spectroscopic Data

Detailed public spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for this compound is not available. Characterization would typically involve the following analyses:

  • ¹H-NMR and ¹³C-NMR: To elucidate the chemical structure and confirm the position of the hydroxyl group.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, including the hydroxyl group.

Biological Activity

This compound is a potent kinase inhibitor, exhibiting activity comparable to its parent compound.

Target/AssayIC₅₀ / GI₅₀ (nM)Source
FLT3-ITD and D835Y mutants (IC₅₀) 200-400MedChemExpress
Tel-PDGFRβ expressing BaF3 cells (GI₅₀) 63MedChemExpress
KIT D816V expressing BaF3 cells (GI₅₀) 320MedChemExpress
FLT3-ITD expressing BaF3 cells (GI₅₀) 650MedChemExpress

Note: GI₅₀ values are for an epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Midostaurin and its metabolites, and a conceptual workflow for the synthesis and analysis of this compound.

Midostaurin_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR STAT STAT Pathway FLT3->STAT KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR KIT->STAT VEGFR2 VEGFR2 VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR VEGFR2->STAT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR PDGFR->STAT Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->FLT3 Midostaurin->KIT Midostaurin->VEGFR2 Midostaurin->PDGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis STAT->Proliferation STAT->Survival STAT->Angiogenesis

Caption: Signaling pathways inhibited by this compound.

Synthesis_Workflow Midostaurin Midostaurin Metabolism In Vitro Metabolism (Human Liver Microsomes + NADPH) Midostaurin->Metabolism Extraction Quenching and Supernatant Extraction Metabolism->Extraction Purification Preparative HPLC Extraction->Purification Product This compound Purification->Product Analysis Characterization (LC-MS, NMR, etc.) Product->Analysis

Caption: Conceptual workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a key metabolite of Midostaurin with significant biological activity. While a detailed chemical synthesis protocol is not publicly documented, its generation through in vitro metabolic systems provides a viable route for obtaining the compound for research purposes. The characterization data summarized herein, along with the understanding of its role in inhibiting critical signaling pathways, underscores its importance in the overall therapeutic effect of Midostaurin. Further research into the chemical synthesis and detailed spectroscopic characterization of this compound would be highly beneficial to the scientific community.

References

mechanism of action of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (R)-CGP52421, is a major active metabolite of the multi-kinase inhibitor midostaurin (PKC412), formed primarily by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. As a potent kinase inhibitor itself, this compound plays a significant role in the overall therapeutic effect of its parent compound, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the , detailing its molecular targets, downstream signaling pathways, and associated experimental methodologies.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-neoplastic effects by targeting multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in crucial cellular processes such as proliferation, survival, and differentiation. Its primary mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby blocking their catalytic activity and downstream signaling.

Primary Molecular Targets

The principal targets of this compound include, but are not limited to:

  • FMS-like Tyrosine Kinase 3 (FLT3): A key target in AML, where activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), lead to constitutive kinase activity and uncontrolled cell proliferation. This compound effectively inhibits both wild-type and mutated forms of FLT3.[1]

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Mutations in KIT, such as the D816V substitution, are drivers in systemic mastocytosis. This compound demonstrates inhibitory activity against these mutant forms.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR contributes to the anti-proliferative effects of the compound.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, this compound may contribute to the inhibition of angiogenesis, a critical process for tumor growth.

  • Protein Kinase C (PKC): As a derivative of staurosporine, it retains inhibitory activity against members of the PKC family.

Quantitative Data

The inhibitory potency of this compound and its related mixtures has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayIC50 ValueNotes
FLT3-ITD Mutant200-400 nM[1]
FLT3-D835Y Mutant200-400 nM[1]
Wild-Type FLT3Low Micromolar[1]
FLT3 Autophosphorylation~132 nMIn culture medium.[2]
FLT3 Autophosphorylation9.8 µMIn plasma.[2]
Table 2: Proliferation Inhibition of an Epimeric Mixture of (R)- and (S)-3-Hydroxy Midostaurin
Cell LineTarget PathwayGI50 Value
BaF3-Tel-PDGFRβPDGFRβ63 nM
BaF3-KIT D816VKIT320 nM
BaF3-FLT3-ITDFLT3650 nM

Data for the epimeric mixture provides insight into the combined activity of the metabolites.[1]

Signaling Pathways

Inhibition of FLT3 by this compound leads to the downregulation of several key downstream signaling cascades that are critical for the survival and proliferation of leukemic cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK Inhibitor (R)-3-Hydroxy Midostaurin Inhibitor->FLT3 Apoptosis Apoptosis Inhibitor->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 Signaling Inhibition by this compound.

PI3K/AKT/mTOR Pathway

Constitutively active FLT3 phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT is a central node in signaling for cell survival, proliferation, and metabolism, partly through the activation of the mammalian target of rapamycin (mTOR). By inhibiting FLT3, this compound prevents the activation of this pro-survival pathway.

RAS/MEK/ERK (MAPK) Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical downstream effector of FLT3 signaling that regulates cell proliferation and differentiation. This compound's inhibition of FLT3 blocks the activation of this pathway.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT5, is strongly activated by FLT3-ITD mutations. STAT5 activation promotes the transcription of genes involved in cell survival and proliferation. Inhibition of FLT3 by this compound leads to a reduction in STAT5 phosphorylation and its downstream transcriptional activity.[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow A 1. Prepare serial dilutions of This compound B 2. Add kinase, substrate (e.g., peptide), and inhibitor to microplate wells A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at room temperature C->D E 5. Add ADP-Glo™ Reagent to deplete unused ATP D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G 7. Measure luminescence F->G H 8. Calculate IC50 values G->H

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of this compound in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant FLT3 enzyme, and a suitable peptide substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP at a concentration near the Kₘ for the enzyme. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI₅₀ or IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of FLT3.

Western_Blot_Workflow A 1. Cell Treatment & Lysis: Treat cells with this compound. Lyse cells in RIPA buffer with inhibitors. B 2. Protein Quantification: Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE: Separate proteins by size. B->C D 4. Protein Transfer: Transfer proteins to a PVDF membrane. C->D E 5. Blocking: Block non-specific binding sites. D->E F 6. Primary Antibody Incubation: Incubate with antibodies against p-FLT3, p-STAT5, p-AKT, p-ERK, and total proteins. E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection: Use chemiluminescent substrate and image the blot. G->H

Caption: Western Blotting Experimental Workflow.

Methodology:

  • Cell Treatment and Lysis: Treat FLT3-mutated AML cells with this compound for a defined period. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels relative to the total protein and loading controls.

Conclusion

This compound is a pharmacologically active metabolite of midostaurin that functions as a multi-kinase inhibitor. Its primary mechanism of action involves the direct inhibition of FLT3 and other kinases, leading to the suppression of critical downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT. This inhibition ultimately results in decreased proliferation and increased apoptosis of cancer cells, particularly in the context of FLT3-mutated AML. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other similar targeted therapies.

References

In Vitro Evaluation of (R)-3-Hydroxy Midostaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. This document details its biochemical and cellular activities, experimental protocols for its assessment, and its interaction with key signaling pathways.

Introduction

This compound, also known as (R)-CGP52421, is a significant metabolite of Midostaurin formed primarily by the hepatic enzyme CYP3A4.[1][2] Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[3][4] Like its parent compound, this compound is a potent kinase inhibitor and its activity likely contributes to the overall clinical efficacy of Midostaurin.[3] This guide focuses on the in vitro methodologies used to characterize the activity of the (R)-enantiomer.

Quantitative Data on In Vitro Activity

The inhibitory activity of this compound has been quantified against several key kinases and in cellular models. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of this compound and Related Compounds

Target KinaseCompoundIC50 (nM)Assay Type
FLT3-ITDThis compound200-400Radiometric
FLT3-D835YThis compound200-400Radiometric
FLT3 (Wild-Type)This compoundLow micromolarRadiometric
SYKMidostaurin (parent compound)20.8Purified Enzyme Assay

Data for this compound is primarily from radiometric transphosphorylation assays as described in Manley PW, et al. Biochemistry. 2018.[1][3] SYK IC50 for Midostaurin is included for context as a known target.[5]

Table 2: Cellular Antiproliferative Activity of Midostaurin Metabolites

Cell LineExpressed KinaseCompoundGI50 (nM)
BaF3Tel-PDGFRβEpimeric Mixture63
BaF3KIT D816VEpimeric Mixture320
BaF3FLT3-ITDEpimeric Mixture*650

*Epimeric Mixture refers to a mix of this compound and (S)-3-Hydroxy Midostaurin.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of kinase inhibitors. The following are representative protocols for key assays.

In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is adapted from established radiometric transphosphorylation assays used for Midostaurin and its metabolites.[3][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3-ITD)

  • This compound

  • Peptide substrate (e.g., FAStide-E for FLT3)[6]

  • [γ-³²P]ATP

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄)[6]

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

  • In a 96-well plate, add the diluted compound or vehicle control (DMSO).

  • Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Viability Assay (Luminescent)

This protocol utilizes a commercially available luminescent assay to measure cell viability.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a specific cell line.

Materials:

  • AML cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against the log concentration of the compound to determine the GI50 value.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is for assessing the inhibition of target phosphorylation in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

FLT3-ITD Signaling Pathway

This compound, like its parent compound, inhibits the constitutively active FLT3-ITD receptor, which is a key driver in certain types of AML. This inhibition blocks downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival R_3_Hydroxy_Midostaurin (R)-3-Hydroxy Midostaurin R_3_Hydroxy_Midostaurin->FLT3_ITD Inhibits

Caption: FLT3-ITD signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubate_Compound_Kinase Incubate compound with kinase Compound_Prep->Incubate_Compound_Kinase Enzyme_Prep Prepare recombinant kinase solution Enzyme_Prep->Incubate_Compound_Kinase Substrate_Prep Prepare substrate and [γ-³²P]ATP mix Initiate_Reaction Add substrate/ATP mix to start reaction Substrate_Prep->Initiate_Reaction Incubate_Compound_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and spot on membrane Incubate_Reaction->Stop_Reaction Wash_Membrane Wash to remove unincorporated ATP Stop_Reaction->Wash_Membrane Measure_Signal Measure radioactivity Wash_Membrane->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 Measure_Signal->Data_Analysis

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Logical Relationship of In Vitro Evaluation Steps

The in vitro evaluation of a kinase inhibitor follows a logical progression from biochemical assays to cellular assays to confirm on-target activity.

Evaluation_Logic Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cell-Based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cellular_Assay Informs cellular potency testing Conclusion Confirmation of In Vitro Activity Biochemical_Assay->Conclusion Provides direct enzyme inhibition data Target_Validation Western Blot for Target Phosphorylation Cellular_Assay->Target_Validation Confirms phenotypic effect Target_Validation->Conclusion Confirms on-target mechanism

Caption: Logical flow of in vitro evaluation for a kinase inhibitor.

References

Unraveling the Targets of (R)-3-Hydroxy Midostaurin: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the target identification and validation of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies to facilitate a comprehensive understanding of the compound's mechanism of action and to guide further research.

Introduction

Midostaurin is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed to its ability to inhibit multiple protein kinases. Upon administration, Midostaurin is metabolized into several active compounds, including this compound (a stereoisomer of CGP52421). Understanding the target profile of this key metabolite is crucial for a complete picture of Midostaurin's therapeutic effects and potential off-target activities. This guide outlines the identified targets of this compound and details the experimental approaches for its target identification and validation.

Target Profile of this compound

This compound, like its parent compound, is a multi-kinase inhibitor. Its primary targets include mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). It also demonstrates activity against other kinases implicated in oncogenic signaling.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibition data for the epimeric mixture of 3-Hydroxy Midostaurin (CGP52421), which includes the (R)-isomer. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Reference
FLT3 (Wild-Type) Low Micromolar[1]
FLT3-ITD (Internal Tandem Duplication) 200-400[1]
FLT3-D835Y (Tyrosine Kinase Domain Mutant) 200-400[1]
KIT D816V Potent Inhibition[2][3]
IGF1R Potent Inhibition[2]
LYN Potent Inhibition[2]
PDPK1 Potent Inhibition[2]
RET Potent Inhibition[2]
SYK Potent Inhibition[2]
TRKA Potent Inhibition[2]
VEGFR2 Potent Inhibition[2]
Cellular Activity Profile

The anti-proliferative activity of the epimeric mixture of 3-Hydroxy Midostaurin has been evaluated in various cell lines, with the following GI50 values (concentration for 50% growth inhibition) reported:

Cell LineDriving OncogeneGI50 (nM)Reference
BaF3-Tel-PDGFRβ Tel-PDGFRβ Fusion63[1]
BaF3-KIT D816V KIT D816V Mutant320[1]
BaF3-FLT3-ITD FLT3-ITD Mutant650[1]

Signaling Pathways Targeted by this compound

The primary targets of this compound are key nodes in signaling pathways that drive cell proliferation, survival, and differentiation. The following diagrams illustrate the canonical signaling cascades of its major targets.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates GRB2 GRB2 FLT3->GRB2 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 R_3_OH_Mido (R)-3-Hydroxy Midostaurin R_3_OH_Mido->FLT3 Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation KIT_D816V_Signaling_Pathway KIT_D816V KIT D816V Mutant PI3K PI3K KIT_D816V->PI3K ERK ERK KIT_D816V->ERK JAK2 JAK2 KIT_D816V->JAK2 R_3_OH_Mido (R)-3-Hydroxy Midostaurin R_3_OH_Mido->KIT_D816V Inhibits STAT5 STAT5 MastCell_Proliferation Mast Cell Proliferation & Survival STAT5->MastCell_Proliferation AKT AKT PI3K->AKT AKT->MastCell_Proliferation ERK->MastCell_Proliferation JAK2->STAT5 PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFRb PDGFRβ PDGF->PDGFRb Binds & Activates GRB2 GRB2 PDGFRb->GRB2 PI3K PI3K PDGFRb->PI3K PLCg PLCγ PDGFRb->PLCg R_3_OH_Mido (R)-3-Hydroxy Midostaurin R_3_OH_Mido->PDGFRb Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Migration ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth PLCg->Cell_Growth AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis immobilize Immobilize (R)-3-Hydroxy Midostaurin on beads incubate Incubate beads with cell lysate immobilize->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS sds_page->mass_spec identify Identify Proteins mass_spec->identify CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_analysis Lysis and Analysis treat_cells Treat intact cells with This compound or vehicle (DMSO) heat_aliquots Heat cell aliquots at a range of temperatures treat_cells->heat_aliquots lyse_cells Lyse cells and separate soluble and precipitated fractions heat_aliquots->lyse_cells analyze Analyze soluble fraction by Western Blot or Mass Spec lyse_cells->analyze plot Plot thermal stability curves analyze->plot

References

The Preclinical Pharmacokinetics of (R)-3-Hydroxy Midostaurin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Formed primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite plays a significant role in the overall clinical profile of the parent drug.[3][4] Understanding its pharmacokinetic profile in preclinical models is crucial for a comprehensive assessment of Midostaurin's efficacy and safety. This technical guide summarizes the available information on the pharmacokinetics of this compound in preclinical models, alongside relevant human data for context.

Despite a comprehensive review of publicly available literature, specific quantitative pharmacokinetic parameters for this compound in preclinical animal models (e.g., rat, mouse, dog) remain largely undisclosed. The available data primarily focuses on the clinical pharmacokinetics in humans following the administration of the parent drug, Midostaurin. This document will present the available human data and general preclinical findings related to Midostaurin and its metabolites, highlighting the existing data gaps in dedicated preclinical studies of this compound.

Metabolism and Formation

The metabolic pathway leading to the formation of this compound is a critical aspect of Midostaurin's disposition.

Midostaurin Midostaurin (PKC412) CYP3A4 CYP3A4 (Hepatic Metabolism) Midostaurin->CYP3A4 Other_Pathways Other Metabolic Pathways Midostaurin->Other_Pathways R_Hydroxy This compound (CGP52421) CYP3A4->R_Hydroxy Other_Metabolite CGP62221 (O-demethylated) CYP3A4->Other_Metabolite Minor_Metabolites Minor Metabolites Other_Pathways->Minor_Metabolites

Caption: Metabolic conversion of Midostaurin to its major active metabolites.

Pharmacokinetic Parameters

Human Pharmacokinetic Parameters of Midostaurin and its Metabolites

The following table summarizes the key pharmacokinetic parameters observed in healthy human volunteers after a single oral administration of [14C] Midostaurin (50 mg).[1] It is important to note that these parameters for the metabolites reflect their formation from the parent drug and not their pharmacokinetics after direct administration.

ParameterMidostaurinThis compound (CGP52421)CGP62221
Tmax (h) ~1-3--
t½ (h) 20.349533.4
% of Total Circulating Radioactivity (AUC) 22%32.7%27.7%
Plasma Protein Binding >99.8%>99.8%>99.8%

Data presented as mean values. Tmax for metabolites is not independently determined as they are formed in vivo.[1][5]

The exceptionally long half-life of this compound in humans suggests that it accumulates significantly upon repeated dosing of Midostaurin.[6]

Experimental Protocols

While specific preclinical protocols for this compound are not available, a general workflow for conducting such studies is outlined below. This serves as a guide for researchers in the field.

General Workflow for Preclinical Pharmacokinetic Studies

cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Animal_Model Animal Model Selection (e.g., Rat, Mouse, Dog) Dosing Drug Administration (Oral or IV) Animal_Model->Dosing Sampling Blood/Plasma Collection (Serial Time Points) Dosing->Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sampling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Quantification of Analyte Concentration LC_MS->Quantification PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calc

Caption: A typical workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

The quantification of this compound in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key aspects of this methodology include:

  • Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from plasma or tissue homogenates.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

In Vitro Activity

This compound is not an inert metabolite and exhibits significant biological activity. In vitro studies have shown that it is a potent inhibitor of various kinases, including FLT3.[4][7] The epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin has been shown to inhibit the proliferation of various cell lines, including those expressing FLT3-ITD.[7]

Preclinical Disposition

While quantitative pharmacokinetic data is scarce, some qualitative information on the disposition of Midostaurin and its metabolites in preclinical species is available.

  • Absorption and Metabolism: In vivo data from rat studies with the parent drug, Midostaurin, indicate high absorption (>90%) and extensive metabolism (>90%), classifying it as a Biopharmaceutics Drug Disposition Classification System (BDDCS) class II drug.[1]

  • Distribution: Tissue distribution studies in animals have shown that Midostaurin and/or its metabolites can cross the blood-brain barrier.[8]

  • Excretion: In humans, the primary route of elimination for Midostaurin and its metabolites is through fecal excretion, with renal elimination being a minor pathway.[1]

Conclusion

This compound (CGP52421) is a major, long-lived, and biologically active metabolite of Midostaurin. While its pharmacokinetic profile in humans is well-characterized, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data from preclinical animal models. This data gap limits a direct comparison of the metabolite's behavior across species and underscores the need for further research in this area. The information provided in this guide, including the human pharmacokinetic data and general preclinical methodologies, serves as a foundational resource for scientists and researchers involved in the development of kinase inhibitors and the study of drug metabolism. A deeper understanding of the preclinical pharmacokinetics of this compound will be instrumental in further refining the clinical application of Midostaurin and in the development of next-generation kinase inhibitors.

References

(R)-3-Hydroxy Midostaurin: A Primary Metabolite of Midostaurin with Unique Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent for specific hematological malignancies, including FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is not solely attributed to the parent drug but also to its major metabolites, which exhibit distinct pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on (R)-3-Hydroxy Midostaurin, also known as CGP52421, a primary and pharmacologically active metabolite of Midostaurin. Understanding the metabolic fate and biological activity of this key metabolite is paramount for optimizing therapeutic strategies and developing next-generation kinase inhibitors.

Metabolism of Midostaurin to this compound

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process leads to the formation of two major active metabolites: this compound (CGP52421) and O-demethylated Midostaurin (CGP62221).[1][2] The formation of this compound occurs via hydroxylation at the 7-position of the midostaurin molecule.[1][2] CGP52421 exists as a mixture of two epimers.[1]

dot

Midostaurin Midostaurin CGP52421 This compound (CGP52421) Midostaurin->CGP52421 Hydroxylation CGP62221 O-demethylated Midostaurin (CGP62221) Midostaurin->CGP62221 O-demethylation CYP3A4 CYP3A4 CYP3A4->Midostaurin metabolizes

Caption: Metabolic pathway of Midostaurin.

Pharmacokinetic Profile

A crucial aspect of this compound is its distinct pharmacokinetic profile compared to the parent drug and the other major metabolite, CGP62221. Following oral administration of Midostaurin, this compound exhibits a significantly longer elimination half-life.[4][5] This prolonged presence in the circulation suggests a potential for sustained biological activity.[2]

Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

CompoundElimination Half-life (t½)Major Circulating Component in Plasma (%)
Midostaurin~21 hours[4]22%[5][6]
This compound (CGP52421)~482 hours[4]32.7%[5][6]
O-demethylated Midostaurin (CGP62221)~32 hours[4]27.7%[5][6]

Pharmacological Activity and Signaling Pathways

Midostaurin and its metabolites are potent inhibitors of multiple protein kinases involved in oncogenic signaling.[1][4] However, this compound displays a unique activity profile. While it is a less potent inhibitor of cancer cell proliferation compared to Midostaurin and CGP62221, it retains significant activity in inhibiting IgE-dependent histamine release from mast cells and basophils.[7][8] This differential activity has important clinical implications, potentially explaining the improvement in mediator-related symptoms in patients with systemic mastocytosis even in the absence of a significant reduction in mast cell burden.[7]

The primary molecular targets of Midostaurin and its metabolites include FLT3, KIT, protein kinase C alpha (PKCα), VEGFR2, and PDGFR.[1][4] The inhibition of these kinases disrupts downstream signaling pathways crucial for cell survival, proliferation, and differentiation.

dot

cluster_inhibitors Kinase Inhibitors cluster_kinases Target Kinases cluster_pathways Downstream Signaling Midostaurin Midostaurin FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits PKCa PKCα Midostaurin->PKCa inhibits CGP52421 This compound (CGP52421) CGP52421->KIT inhibits (weaker) Histamine_Release Histamine Release CGP52421->Histamine_Release inhibits CGP62221 CGP62221 CGP62221->FLT3 inhibits CGP62221->KIT inhibits Proliferation Proliferation FLT3->Proliferation Survival Survival FLT3->Survival KIT->Proliferation KIT->Survival KIT->Histamine_Release PKCa->Proliferation

Caption: Simplified signaling pathways affected by Midostaurin and its metabolites.

Table 2: Comparative Inhibitory Activity (IC50 values)

CompoundFLT3 (mutant)PKCαCancer Cell ProliferationIgE-dependent Histamine Release
Midostaurin10-36 nM[2]Comparable to CGP62221[1]IC50 50-250 nM (HMC-1 cells)[8]IC50 <1 µM[8]
This compound (CGP52421)584 nM[2]2-4 times less potent than Midostaurin[1]Weak inhibitor[7][8]IC50 <1 µM[8]
O-demethylated Midostaurin (CGP62221)26 nM[2]Comparable to Midostaurin[1]IC50 50-250 nM (HMC-1 cells)[8]IC50 <1 µM[8]

Experimental Protocols

Quantification of this compound in Biological Matrices

The accurate quantification of this compound in plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. The standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9][10]

1. Sample Preparation:

  • Protein Precipitation: Plasma or serum samples are treated with a protein precipitating agent, typically methanol or acetonitrile, containing a deuterated internal standard (e.g., Midostaurin-d5).[9][11]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) is employed.[11]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

dot

Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for quantification of this compound.

Conclusion

This compound is a clinically significant metabolite of Midostaurin with a unique pharmacokinetic and pharmacodynamic profile. Its prolonged half-life and distinct pattern of kinase inhibition contribute to the overall therapeutic effect of Midostaurin. Specifically, its ability to inhibit IgE-mediated histamine release while being a weak inhibitor of mast cell proliferation highlights the complexity of Midostaurin's mechanism of action and provides a rationale for its observed clinical benefits in systemic mastocytosis. Further research into the specific roles of Midostaurin's metabolites will be crucial for the development of more targeted and effective therapies for hematological malignancies.

References

Structural Analysis and Conformation of (R)-3-Hydroxy Midostaurin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of the multi-kinase inhibitor Midostaurin.[1][2] Formed in the liver via the CYP3A4 enzyme, this metabolite plays a significant role in the overall pharmacological profile of the parent drug, which is approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][3] This technical guide provides a comprehensive overview of the available structural and conformational information for this compound, including its known biological activities and the signaling pathways it modulates. Due to the limited public availability of detailed crystallographic or NMR structural data, this guide also outlines generalized experimental protocols for the structural elucidation of indolocarbazole alkaloids, providing a framework for further research.

Introduction to this compound

Midostaurin, a derivative of the natural product staurosporine, is a potent inhibitor of multiple protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] Its clinical efficacy is, in part, attributed to its active metabolites. This compound is one of the two epimers of the metabolite CGP52421.[4][6] While it demonstrates equipotent FLT3 inhibition compared to its parent compound, its activity against other targets, such as KIT, and its effects on cell proliferation can differ, highlighting the importance of understanding its specific structural and conformational properties.[1][7]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C35H30N4O5[8]
Molecular Weight 586.6 g/mol [8]
Synonyms (R)-CGP52421, 7-Hydroxy-PKC412[3][8]
CAS Number 155848-20-7[3]
Bioactivity Potent kinase inhibitor[3]

Quantitative Biological Activity

The inhibitory activity of this compound and its epimeric mixture has been characterized against various kinases and cell lines. The available data is summarized in Table 2.

Target/Cell LineInhibitorActivity MetricValueReference
FLT3-ITD mutantThis compoundIC50200-400 nM[3]
FLT3 D835Y mutantThis compoundIC50200-400 nM[3]
Wild-type FLT3This compoundIC50Low micromolar[3]
Tel-PDGFRβ BaF3 cellsEpimeric mixture of CGP52421GI5063 nM[3]
KIT D816V BaF3 cellsEpimeric mixture of CGP52421GI50320 nM[3]
FLT3-ITD BaF3 cellsEpimeric mixture of CGP52421GI50650 nM[3]

Signaling Pathways

Midostaurin and its metabolites exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases.[4]

Signaling_Pathway Midostaurin (R)-3-Hydroxy Midostaurin RTK FLT3 / KIT Midostaurin->RTK inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF STAT JAK-STAT Pathway RTK->STAT PI3K PI3K-AKT Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT->Proliferation PI3K->Proliferation XRay_Workflow Start Purified (R)-3-Hydroxy Midostaurin Crystallization Crystallization Screening (Vapor Diffusion, etc.) Start->Crystallization Crystal Single Crystal Formation Crystallization->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing & Phase Determination Diffraction->Processing Modeling Electron Density Map & Model Building Processing->Modeling Refinement Structure Refinement & Validation Modeling->Refinement End 3D Structure (Bond Lengths, Angles) Refinement->End NMR_Workflow Start Purified (R)-3-Hydroxy Midostaurin in Solution NMR_Exp 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments Start->NMR_Exp Data_Proc Data Processing and Spectral Assignment NMR_Exp->Data_Proc Restraints Extraction of Structural Restraints (Distances from NOESY, Dihedral Angles) Data_Proc->Restraints Calc Structure Calculation & Molecular Dynamics Simulations Restraints->Calc Ensemble Ensemble of Conformers & Validation Calc->Ensemble End Solution Conformation & Dynamics Ensemble->End

References

(R)-3-Hydroxy Midostaurin: A Technical Guide to Binding Affinity and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinase inhibition spectrum of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor Midostaurin. This document details quantitative inhibition data, experimental methodologies for its determination, and the relevant signaling pathways affected.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and this compound (also known as (R)-CGP52421).[2] These metabolites contribute significantly to the overall therapeutic effect of the parent drug. This guide focuses specifically on the (R)-epimer of 3-Hydroxy Midostaurin, providing detailed insights into its interaction with the human kinome.

Kinase Inhibition Spectrum and Binding Affinity

The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a broad spectrum of activity with potent inhibition of several key oncogenic drivers.

Quantitative Kinase Inhibition Data

The following table summarizes the available quantitative data on the kinase inhibition profile of this compound. The data is primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetMutantIC50 (nM)Reference
FLT3ITD200-400[3]
FLT3D835Y200-400[3]
FLT3Wild-TypeLow Micromolar[3]
SYK20.8[4]
Cellular Proliferation Inhibition

The inhibitory effect of a mixture of the epimers (R)- and (S)-3-Hydroxy Midostaurin on the proliferation of various cell lines has also been assessed, with data presented as GI50 values (concentration for 50% growth inhibition).

Cell LineExpressed KinaseGI50 (nM)Reference
BaF3Tel-PDGFRβ63[3]
BaF3KIT D816V320[3]
BaF3FLT3-ITD650[3]

Experimental Protocols

The determination of kinase inhibition and binding affinity involves a variety of established biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive method for quantifying kinase activity and inhibition.

Principle: The assay quantifies the incorporation of 32P from [γ-32P]ATP into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT). To this buffer, add the purified recombinant kinase enzyme and its specific substrate (e.g., a synthetic peptide).

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase buffer. A final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Pre-incubation: Add a fixed volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate. Subsequently, add the kinase/substrate mixture to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination and Separation: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-32P]ATP is washed away.

  • Detection and Data Analysis: Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd).

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte (e.g., this compound) to a ligand (e.g., a purified kinase) that is immobilized on the chip.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase solution in a low ionic strength buffer at a pH below its isoelectric point to promote covalent immobilization via primary amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, either left blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd. A blank buffer injection (zero analyte concentration) is also required.

  • Binding Measurement (Kinetic Analysis):

    • Inject the different concentrations of this compound sequentially over the sensor chip surface at a constant flow rate.

    • Monitor the association phase in real-time as the analyte binds to the immobilized kinase.

    • After the association phase, switch back to the running buffer to monitor the dissociation phase.

  • Surface Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][9]

Signaling Pathways and Experimental Workflows

This compound, similar to its parent compound, exerts its effects by inhibiting key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these pathways and a general workflow for kinase inhibitor profiling.

Signaling Pathway Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_midostaurin This compound Inhibition FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

KIT_Signaling_Pathway KIT Signaling Pathway cluster_midostaurin This compound Inhibition SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT Binds and activates RAS RAS KIT->RAS PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->KIT Inhibits

Caption: Overview of the KIT signaling cascade and its inhibition.

PKC_Signaling_Pathway Protein Kinase C (PKC) Signaling Pathway cluster_midostaurin This compound Inhibition GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activate Ca2 Ca2+ IP3->Ca2 Mobilizes Ca2->PKC Activate Downstream Downstream Effectors PKC->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->PKC Inhibits Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Profiling Workflow Compound Test Compound (this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric Assay) Compound->Biochemical_Assay Binding_Assay Binding Affinity Assay (e.g., SPR) Compound->Binding_Assay Cellular_Assay Cell-Based Assays (Proliferation, Phosphorylation) Compound->Cellular_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Kd Kd Determination Binding_Assay->Kd Kd->Selectivity GI50 GI50 Determination Cellular_Assay->GI50 Lead_Optimization Lead Optimization GI50->Lead_Optimization Selectivity->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1] Formed in the liver by the CYP3A4 enzyme, this metabolite demonstrates significant biological activity, inhibiting key signaling pathways involved in cell proliferation and survival.[2] These application notes provide detailed protocols for investigating the cellular effects of this compound in relevant cancer cell lines.

Mechanism of Action

This compound, much like its parent compound, functions as a potent inhibitor of multiple protein kinases. Its primary targets include mutated and wild-type Fms-like tyrosine kinase 3 (FLT3), KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] The binding of this compound to the ATP-binding site of these kinases prevents their autophosphorylation and subsequent activation of downstream signaling cascades. Key pathways affected include the JAK/STAT, PI3K/AKT/mTOR, and RAS/RAF/MEK pathways, which are critical for cell cycle progression and the inhibition of apoptosis. In Ba/F3 cells expressing the FLT3-ITD mutation, the metabolite has been shown to inhibit FLT3 signaling and induce apoptosis.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_KIT_PDGFR FLT3 / KIT / PDGFR RAS_RAF_MEK RAS/RAF/MEK Pathway FLT3_KIT_PDGFR->RAS_RAF_MEK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_KIT_PDGFR->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway FLT3_KIT_PDGFR->JAK_STAT R_3_Hydroxy_Midostaurin This compound R_3_Hydroxy_Midostaurin->FLT3_KIT_PDGFR Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound and its epimeric mixture against various cancer-relevant kinases and cell lines.

Target Kinase/Cell LineParameterValue (nM)Notes
FLT3-ITD mutantIC50200-400[2]
FLT3-D835Y mutantIC50200-400[2]
Tel-PDGFRβ BaF3 cellsGI5063Data for epimeric mixture.[2]
KIT D816V BaF3 cellsGI50320Data for epimeric mixture.[2]
FLT3-ITD BaF3 cellsGI50650Data for epimeric mixture.[2]

Table 1: Inhibitory Activity of this compound and its Epimeric Mixture.

Experimental Protocols

These protocols are designed for AML cell lines known to be sensitive to FLT3 inhibitors, such as Ba/F3 cells engineered to express human FLT3-ITD and the human AML cell line MOLM-13.

Cell Culture

a. Ba/F3-FLT3-ITD Cell Line:

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Split saturated cultures 1:10 every 3 days, seeding at approximately 1-3 x 10^5 cells/mL. These cells are grown in suspension.

b. MOLM-13 Cell Line:

  • Media: RPMI-1640 medium containing 10% (v/v) fetal bovine serum and 1% penicillin/streptomycin.

  • Culture Conditions: Culture at 37°C in a 5% CO2 incubator.

  • Subculture: Seed at approximately 1.0 x 10^6 cells/mL and split saturated cultures 1:2 to 1:3 every 2-3 days. Maintain cell density between 0.4-2.0 x 10^6 cells/mL. These cells also grow in suspension.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of leukemia cell lines.

Start Seed Cells in 96-well plate Treat Add (R)-3-Hydroxy Midostaurin Start->Treat Incubate Incubate for 72 hours Treat->Incubate MTT Add MTT Reagent & Incubate Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Ba/F3-FLT3-ITD or MOLM-13 cells

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells at a density of 5,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of downstream signaling proteins like STAT5 and ERK.

Start Cell Treatment with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-STAT5, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: Experimental workflow for Western blot analysis.

Materials:

  • Ba/F3-FLT3-ITD or MOLM-13 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize conditions such as cell density, treatment duration, and antibody concentrations for their specific experimental setup. The provided data and methodologies will aid in the further investigation of this important metabolite and its potential role in cancer therapy.

References

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in Cellular Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Midostaurin is metabolized in the liver by the CYP3A4 enzyme into two primary active metabolites: this compound and CGP62221.[1][4][5] Understanding the activity profile of these metabolites is crucial for comprehending the overall clinical efficacy, pharmacodynamics, and potential resistance mechanisms associated with the parent drug.

These application notes provide detailed protocols for utilizing this compound in common cellular kinase assays to evaluate its inhibitory activity, particularly against oncogenic kinases such as FLT3.

Mechanism of Action and Target Signaling Pathways

This compound, like its parent compound, functions as an ATP-competitive inhibitor of a range of protein kinases.[5] Its primary targets include key drivers of oncogenesis in hematological malignancies. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that control cell proliferation, survival, and differentiation.[6]

Key signaling targets include:

  • FLT3: A receptor tyrosine kinase frequently mutated in AML. Constitutively active FLT3 mutants, such as those with internal tandem duplications (FLT3-ITD), drive uncontrolled cell growth.[3][6][7] this compound has been shown to potently inhibit FLT3-ITD signaling.[1][4]

  • KIT: A receptor tyrosine kinase often mutated in systemic mastocytosis and some AML subtypes.[6][8] While the parent compound Midostaurin effectively inhibits KIT, studies suggest this compound is less effective at blocking KIT phosphorylation and proliferation in neoplastic mast cells.[8][9]

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase implicated in AML pathogenesis and resistance to FLT3 inhibitors.[7][10] Midostaurin and its metabolites are known to target SYK.[10]

  • Protein Kinase C (PKC): A family of serine/threonine kinases that were the original targets for which Midostaurin was developed.[7][11]

Below is a diagram illustrating the inhibitory action of this compound on the FLT3 signaling pathway.

FLT3_Pathway FLT3 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor (R)-3-Hydroxy Midostaurin Inhibitor->FLT3_ITD Proliferation_Workflow Workflow: Cell Proliferation Assay A 1. Seed Ba/F3-ITD Cells in 96-well plates (IL-3 free media) B 2. Prepare Serial Dilutions of this compound A->B C 3. Add Compound to Wells (Include vehicle control) B->C D 4. Incubate for 72 hours at 37°C, 5% CO2 C->D E 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Normalize to control, fit dose-response curve, calculate GI₅₀) F->G Western_Blot_Workflow Workflow: Western Blot for p-FLT3 A 1. Plate MV4-11 Cells and starve if necessary B 2. Treat with Compound for a short duration (e.g., 1-4 hours) A->B C 3. Lyse Cells & Harvest Protein (RIPA buffer + inhibitors) B->C D 4. Quantify Protein (e.g., BCA Assay) C->D E 5. SDS-PAGE & Transfer to PVDF Membrane D->E F 6. Block and Incubate with Primary Antibodies (p-FLT3, Total FLT3, Loading Control) E->F G 7. Incubate with Secondary HRP-conjugated Antibody F->G H 8. Add ECL Substrate and Image Blots G->H I 9. Densitometry Analysis (Normalize p-FLT3 to Total FLT3) H->I

References

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in In Vivo Xenograft Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as CGP52421, is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3][4] Midostaurin and its metabolites, including this compound, exert their therapeutic effects by targeting several protein kinases implicated in oncogenesis, most notably FLT3 and KIT.[1][4][5][6] Understanding the in vivo efficacy of this compound is crucial for elucidating the overall therapeutic profile of Midostaurin, as this metabolite has a significantly longer plasma half-life than the parent compound.[2][7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the anti-tumor activity of this compound. The protocols are based on established methodologies for xenograft models of AML and SM, adapted to the specific properties of this metabolite.

Mechanism of Action and Signaling Pathways

This compound, as an active metabolite of Midostaurin, inhibits a range of protein kinases. Its primary targets relevant to xenograft studies in AML and SM are the receptor tyrosine kinases FLT3 and KIT.

  • FLT3 Inhibition: In a significant subset of AML patients, mutations in the FLT3 gene lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. This compound inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways critical for tumor cell growth.[6]

  • KIT Inhibition: Activating mutations in the KIT gene, particularly the D816V mutation, are a hallmark of systemic mastocytosis, driving the abnormal growth and accumulation of mast cells. This compound targets the kinase activity of KIT, offering a therapeutic avenue for this disease.[5]

The inhibition of these kinases by this compound disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.

FLT3_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS KIT KIT Receptor KIT->PI3K KIT->RAS R_3_Hydroxy_Midostaurin This compound R_3_Hydroxy_Midostaurin->FLT3 Inhibits R_3_Hydroxy_Midostaurin->KIT Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

While specific in vivo efficacy data for exogenously administered this compound is limited, the following tables summarize the in vitro potency of this metabolite and the in vivo efficacy of its parent compound, Midostaurin, in relevant xenograft models. This information can guide the design of studies for this compound.

Table 1: In Vitro Potency of this compound (CGP52421)

Target/Cell LineAssay TypeIC50/GI50Reference
FLT3-ITD mutantKinase Assay200-400 nM[3]
FLT3 D835Y mutantKinase Assay200-400 nM[3]
Tel-PDGFRβ BaF3 cellsProliferation Assay63 nM[3]
KIT D816V BaF3 cellsProliferation Assay320 nM[3]
FLT3-ITD BaF3 cellsProliferation Assay650 nM[3]

Table 2: In Vivo Efficacy of Midostaurin in AML Xenograft Models

Cell LineMouse StrainTreatment RegimenKey OutcomesReference
SKNO-1-luc+Not SpecifiedMidostaurin (dose not specified)Antitumor activity observed[9]
OCI-AML3-luc+Not SpecifiedMidostaurin (80 mg/kg and 100 mg/kg)Antitumor activity observed[9]
MOLM13-LucNSGAMG 925 (FLT3/CDK4 inhibitor) 12.5, 25, 37.5 mg/kg BID for 10 daysDose-dependent tumor growth inhibition (71% to 99.7%)[10]

Experimental Protocols

The following are detailed, exemplary protocols for in vivo xenograft studies with this compound.

Note: As there are no established in vivo dosing regimens for exogenously administered this compound, initial dose-ranging studies are highly recommended. The provided dosages are hypothetical and should be optimized based on tolerability and efficacy in pilot experiments.

Protocol 1: Subcutaneous Xenograft Model for FLT3-mutated AML

This protocol describes the establishment of a subcutaneous tumor model using an AML cell line harboring an FLT3 mutation.

Subcutaneous_Xenograft_Workflow start Start cell_culture Cell Culture (e.g., MV4-11, MOLM-13) start->cell_culture cell_prep Cell Preparation and Implantation cell_culture->cell_prep tumor_growth Tumor Growth Monitoring cell_prep->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tissue Collection monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Subcutaneous AML Xenograft Workflow.

Materials:

  • Cell Line: FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG).

  • This compound: Purity >98%.

  • Vehicle: Appropriate solvent for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Culture Medium: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.

  • Matrigel: (Optional, for improved tumor take rate).

  • Calipers: For tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Cell Culture: Culture AML cells in the recommended medium to ~80% confluency.

  • Cell Implantation:

    • Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer the compound or vehicle control to the respective groups via oral gavage or intraperitoneal injection. A starting dose could be in the range of 25-50 mg/kg, administered once or twice daily. This needs to be determined empirically.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice for any signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at a predetermined study endpoint.

  • Tissue Collection: Excise tumors and weigh them. Tissues can be processed for downstream analyses such as histology, immunohistochemistry, or Western blotting.

Protocol 2: Systemic Xenograft Model for KIT-mutated Systemic Mastocytosis

This protocol describes a systemic model using a human mast cell leukemia line with a KIT mutation, which better recapitulates the disseminated nature of the disease.

Systemic_Xenograft_Workflow start Start cell_culture Cell Culture (e.g., HMC-1.2, ROSA-KIT-D816V) start->cell_culture cell_prep Cell Preparation and Injection (Intravenous) cell_culture->cell_prep engraftment_confirm Confirmation of Engraftment (e.g., Bioluminescence, Flow Cytometry) cell_prep->engraftment_confirm randomization Randomization of Mice engraftment_confirm->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Disease Progression and Survival Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (Survival Curves) endpoint->data_analysis

Caption: Systemic Mastocytosis Xenograft Workflow.

Materials:

  • Cell Line: KIT-mutated human mast cell leukemia line (e.g., HMC-1.2, or a luciferase-tagged line like ROSA-KIT-D816V-Gluc for easier monitoring).[11]

  • Animals: 6-8 week old female immunodeficient mice (NSG mice are recommended for better engraftment).

  • This compound: Purity >98%.

  • Vehicle: As described in Protocol 1.

  • Bioluminescence Imaging System: If using a luciferase-tagged cell line.

  • Flow Cytometer and Antibodies: For detecting human cells in mouse peripheral blood (e.g., anti-human CD45).

Procedure:

  • Cell Culture: Culture mast cell leukemia cells as per standard protocols.

  • Cell Injection:

    • Harvest and resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Inject the cell suspension into the tail vein of each mouse.

  • Engraftment Confirmation:

    • Monitor for signs of disease development (e.g., weight loss, hind limb paralysis).

    • If using a luciferase-tagged cell line, perform bioluminescence imaging weekly to monitor tumor burden.

    • Alternatively, collect peripheral blood and use flow cytometry to detect the percentage of human CD45+ cells to confirm engraftment.

  • Randomization and Treatment: Once engraftment is confirmed, randomize mice into treatment and control groups and begin treatment as described in Protocol 1.

  • Efficacy Monitoring:

    • Monitor disease progression via bioluminescence imaging or flow cytometry of peripheral blood.

    • Monitor body weight and overall health of the mice.

    • The primary endpoint is typically overall survival.

  • Study Endpoint: Euthanize mice when they meet predefined humane endpoints (e.g., significant weight loss, paralysis, moribund state).

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests.

Conclusion

This compound is a key active metabolite of Midostaurin with a distinct pharmacokinetic profile. While direct in vivo efficacy studies on this metabolite are not extensively published, the provided protocols, adapted from established xenograft models for Midostaurin and other kinase inhibitors, offer a robust framework for investigating its anti-tumor activity. Careful dose-finding studies and thorough monitoring are essential for obtaining reliable and reproducible data. These investigations will be instrumental in further understanding the contribution of this compound to the clinical efficacy of its parent compound, Midostaurin.

References

dosing and administration routes for (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of this compound, a major active metabolite of the multi-kinase inhibitor Midostaurin (Rydapt®). As this compound is not administered directly but is formed in vivo following the administration of its parent drug, this document details the dosing and administration of Midostaurin to achieve clinically relevant concentrations of the metabolite.

Introduction and Background

This compound, also known as CGP52421, is a significant, pharmacologically active metabolite of Midostaurin.[1][2] Midostaurin is a tyrosine kinase inhibitor that targets multiple receptors, including FLT3 and KIT kinase, and is approved for the treatment of Acute Myeloid Leukemia (AML) with a FLT3 mutation and for Advanced Systemic Mastocytosis (SM).[3][4]

The formation of this compound occurs in the liver through hydroxylation of the parent compound, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][5][6] This metabolite contributes significantly to the total exposure of active compounds in patients, accounting for approximately 38% of the total plasma exposure after a single dose.[3][5] Due to its long half-life, this compound accumulates substantially with repeated dosing of Midostaurin.[1] Understanding the pharmacokinetics of Midostaurin is therefore critical for any research involving this key metabolite.

Metabolic Pathway of Midostaurin

The metabolic conversion of Midostaurin to its primary active metabolites is a key consideration for in vivo and in vitro studies. The diagram below illustrates this pathway.

Midostaurin Midostaurin (PKC412) CYP3A4 CYP3A4 Enzyme (Liver) Midostaurin->CYP3A4 Metabolite1 This compound (CGP52421) CYP3A4->Metabolite1 Hydroxylation Metabolite2 O-demethylated Metabolite (CGP62221) CYP3A4->Metabolite2 O-demethylation cluster_0 Phase 1: Dosing Regimen cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis Screening Subject Screening (Inclusion/Exclusion Criteria) Dosing Administer Midostaurin (e.g., 50mg BID with food) Screening->Dosing Collection Collect Blood Samples (Pre-dose, and at specified time points post-dose) Dosing->Collection Processing Process Blood to Isolate Plasma (Centrifugation) Collection->Processing Storage Store Plasma Samples at -80°C Processing->Storage Extraction Liquid-Liquid or Solid-Phase Extraction of Analytes Storage->Extraction Analysis LC-MS/MS Analysis (Quantify Midostaurin, CGP62221, and CGP52421) Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t½) Analysis->PK_Analysis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF STAT5 STAT5 Pathway FLT3->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Inhibitor This compound & Midostaurin Inhibitor->FLT3 Inhibits

References

Application Notes and Protocols: (R)-3-Hydroxy Midostaurin in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-kinase inhibitor, is a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML), often used in conjunction with standard chemotherapy regimens.[1] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, VEGFR2, and PDGFR, thereby disrupting signaling pathways that drive tumor cell proliferation and survival.[2] Upon administration, Midostaurin is metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 and (R)-3-Hydroxy Midostaurin (also known as CGP52421).[1][3]

This compound has been shown to be a potent kinase inhibitor itself, with IC50 values in the range of 200-400 nM against FLT3-ITD and D835Y mutants.[4] While extensive research has demonstrated the synergistic effects of the parent drug, Midostaurin, with chemotherapy,[5] published data specifically detailing the combination of this compound with chemotherapeutic agents is currently limited. These application notes and protocols will, therefore, focus on the established research of Midostaurin in combination with chemotherapy, while also providing the available data on its active metabolite, this compound, to support further investigation into its potential synergistic roles.

Data Presentation

Quantitative In Vitro Activity of this compound and Related Compounds
CompoundTarget Cell LineAssayEndpointValueReference
This compound (CGP52421) FLT3-ITD mutantKinase AssayIC50200-400 nM[4]
This compound (CGP52421) FLT3-D835Y mutantKinase AssayIC50200-400 nM[4]
This compound (CGP52421) Wild-type FLT3Kinase AssayIC50Low micromolar[4]
Epimeric Mixture ((R)- & (S)-3-Hydroxy Midostaurin) Tel-PDGFRβ BaF3ProliferationGI5063 nM[4]
Epimeric Mixture ((R)- & (S)-3-Hydroxy Midostaurin) KIT D816V BaF3ProliferationGI50320 nM[4]
Epimeric Mixture ((R)- & (S)-3-Hydroxy Midostaurin) FLT3-ITD BaF3ProliferationGI50650 nM[4]
Preclinical Synergy of Midostaurin and Chemotherapy in AML Cell Lines
Cell LineFLT3 StatusCombinationAssayResult (CI50)*Reference
MV4-11ITDMidostaurin + Cytarabine (Ara-C)Isobologram0.68[6]
MOLM13ITDMidostaurin + Cytarabine (Ara-C)Isobologram0.47[6]
BV173Wild-typeMidostaurin + Cytarabine (Ara-C)Isobologram1.21[6]
HL-60Wild-typeMidostaurin + Cytarabine (Ara-C)Isobologram1.7[6]

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clinical Efficacy of Midostaurin in Combination with Chemotherapy in Newly Diagnosed FLT3-Mutated AML (RATIFY Trial)
OutcomeMidostaurin + ChemotherapyPlacebo + ChemotherapyHazard Ratio (HR)p-valueReference
Median Overall Survival74.7 months25.6 months0.780.009[7]
4-Year Overall Survival51.4%44.3%--
Median Event-Free Survival8.2 months3.0 months0.780.002[7]
Complete Remission (CR) Rate58.9%---

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Synergy

This protocol describes a representative method for assessing the synergistic effects of this compound and a chemotherapeutic agent (e.g., Cytarabine) on AML cell lines using a tetrazolium-based (MTT or WST-1) assay.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, HL-60 for FLT3-WT)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Midostaurin as a reference compound)

  • Cytarabine

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of this compound and Cytarabine in DMSO. Create a dilution series for each drug and for the combination at a constant ratio.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with each drug alone.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CalcuSyn or CompuSyn to perform isobologram analysis and determine the Combination Index (CI).

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway Modulation

This protocol outlines a method to investigate the effects of this compound and chemotherapy on the phosphorylation status of key proteins in the FLT3 signaling cascade.

Materials:

  • Treated AML cell lysates (from a similar experiment to Protocol 1)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol 3: In Vivo Xenograft Model of AML

This protocol provides a representative framework for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • AML cell line (e.g., MV4-11)

  • This compound (formulated for oral gavage)

  • Cytarabine (formulated for intraperitoneal injection)

  • Vehicle control solutions

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cytarabine alone, Combination).

  • Drug Administration: Administer the treatments according to the planned schedule and dosage. For example:

    • This compound: Daily oral gavage.

    • Cytarabine: Intraperitoneal injection on a specified schedule (e.g., daily for 5 days).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or as defined by the protocol. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare tumor growth inhibition and overall survival between the different treatment groups.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibits Chemotherapy Chemotherapy (e.g., Cytarabine) Chemotherapy->Proliferation Induces Apoptosis

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow A 1. Seed AML Cells in 96-well plate B 2. Add this compound and/or Chemotherapy A->B C 3. Incubate for 72 hours B->C D 4. Add Viability Reagent (e.g., MTT, WST-1) C->D E 5. Measure Absorbance D->E F 6. Analyze Data for Synergy (Combination Index) E->F

Caption: In vitro cell viability experimental workflow.

Logical_Relationship cluster_treatment Treatment Approach cluster_effect Biological Effect Midostaurin This compound (FLT3 Inhibition) Synergy Synergistic Anti-Leukemic Effect Midostaurin->Synergy Blocks Pro-Survival Signaling Chemo Chemotherapy (DNA Damage/Apoptosis) Chemo->Synergy Induces Cell Death

Caption: Logical relationship of combination therapy.

References

Revolutionizing Drug Development: A Detailed LC-MS/MS Protocol for the Detection of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Its efficacy is, in part, attributed to its metabolic profile, which includes the formation of active metabolites. A crucial step in understanding the pharmacokinetics and therapeutic window of Midostaurin involves the precise quantification of these metabolites. (R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite formed primarily through the action of the hepatic CYP3A4 enzyme.[3][4] This application note provides a comprehensive and detailed protocol for the robust and sensitive detection of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic drug monitoring and pharmacokinetic studies.

Signaling Pathway of Midostaurin and its Metabolites

Midostaurin and its active metabolites, including this compound, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases. A key target is the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in AML and plays a critical role in the proliferation and survival of leukemic cells.[1][5] By inhibiting FLT3 and other kinases such as KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2), Midostaurin and its metabolites disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][6]

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3_KIT_PDGFR FLT3 / KIT / PDGFR PI3K_AKT PI3K/AKT Pathway FLT3_KIT_PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_KIT_PDGFR->RAS_MAPK STAT5 STAT5 Pathway FLT3_KIT_PDGFR->STAT5 Midostaurin Midostaurin Midostaurin->FLT3_KIT_PDGFR inhibit R_3_Hydroxy_Midostaurin This compound (Metabolite) R_3_Hydroxy_Midostaurin->FLT3_KIT_PDGFR inhibit Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Midostaurin and this compound signaling pathway.

Experimental Protocols

This section details the materials and methods for the quantification of this compound in plasma.

Materials and Reagents
  • This compound analytical standard

  • [13C6] labeled this compound (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Tert-butylmethylether (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant)

Sample Preparation

Two validated methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard ([13C6] this compound).[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a glass tube, add 100 µL of water and 50 µL of the internal standard solution.[8]

  • Add 2 mL of tert-butylmethylether to the tube.[8]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[8]

  • Freeze the aqueous layer by placing the tubes on dry ice and transfer the organic (upper) layer to a clean glass tube.[8]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the dried residue in 200 µL of acetonitrile-water (50:50, v/v).[8]

  • Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[8]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS PPT Protein Precipitation (Methanol) Add_IS->PPT Method 1 LLE Liquid-Liquid Extraction (tert-butylmethylether) Add_IS->LLE Method 2 Vortex_Centrifuge_PPT Vortex & Centrifuge PPT->Vortex_Centrifuge_PPT Vortex_Centrifuge_LLE Vortex & Centrifuge LLE->Vortex_Centrifuge_LLE Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge_PPT->Supernatant_Transfer Organic_Layer_Transfer Transfer Organic Layer Vortex_Centrifuge_LLE->Organic_Layer_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation Evaporation Evaporate to Dryness Organic_Layer_Transfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
HPLC System Agilent Series 1100 or equivalent[8]
Column Octadecyl silica (C18), 3.5 µm particle size
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[7]
Mobile Phase B 0.1% formic acid in acetonitrile[7]
Flow Rate 0.5 mL/min
Injection Volume 5-10 µL
Gradient Program Time (min)
0.0
2.0
2.5
2.6
4.0

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive
MRM Transition This compound: m/z 587 → 364[8]
[13C6] this compound (IS): m/z 593 → 364[8]
Collision Energy 25 eV[8]
MS Temperature 340°C[8]
Dwell Time 500 msec[8]

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 20.0 to 2000 ng/mL[8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[8]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%

Table 2: Sample Preparation Recovery and Matrix Effect

Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation This compound85 - 95< 15
Internal Standard88 - 98< 15
Liquid-Liquid Extraction This compound> 90[8]< 10
Internal Standard> 90< 10

Table 3: Stability of this compound in Plasma

ConditionDurationStability (% of Initial Concentration)
Bench-top (Room Temperature) 24 hours95 - 105
Freeze-thaw Cycles 3 cycles93 - 102
Long-term Storage (-80°C) 3 months96 - 104

Conclusion

This application note provides two robust and reliable LC-MS/MS methods for the quantification of this compound in human plasma. Both the protein precipitation and liquid-liquid extraction protocols demonstrate excellent recovery, precision, and accuracy, making them suitable for high-throughput analysis in clinical and research settings. The detailed experimental conditions and performance data presented herein will aid researchers and drug development professionals in implementing this assay for pharmacokinetic studies and therapeutic drug monitoring of Midostaurin, ultimately contributing to the optimization of treatment strategies for AML and other related malignancies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Midostaurin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3 and KIT, which disrupts aberrant signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[2]

Midostaurin is metabolized in the liver by CYP3A4 enzymes into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation). The compound of interest, (R)-3-Hydroxy Midostaurin, is likely related to the CGP52421 metabolite. While Midostaurin and its metabolite CGP62221 are known to induce apoptosis, studies on the activity of CGP52421 have shown that it has minimal to no apoptosis-inducing effect in neoplastic mast cells.[3][4]

This document provides a detailed protocol for the analysis of apoptosis by flow cytometry using the parent compound, Midostaurin, as a potent inducer. The principles and methods described herein can be adapted for the screening and analysis of other compounds, including derivatives and metabolites of Midostaurin. The primary method detailed is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique for the quantitative analysis of apoptosis.

Principle of the Assay

This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between healthy, apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic and necrotic cells, where it stains the nucleus.

By analyzing the fluorescence of both Annexin V and PI, cells can be categorized into four populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes representative quantitative data for apoptosis induction by Midostaurin in a sensitive cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation).

Treatment GroupConcentration (nM)Incubation Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control02495.2 ± 2.12.5 ± 0.82.3 ± 0.5
Midostaurin102475.8 ± 3.515.1 ± 2.29.1 ± 1.8
Midostaurin502442.3 ± 4.138.6 ± 3.719.1 ± 2.9
Midostaurin1002420.1 ± 2.955.4 ± 5.324.5 ± 3.4
Vehicle Control04892.5 ± 2.83.1 ± 0.94.4 ± 1.1
Midostaurin104850.7 ± 4.925.3 ± 3.124.0 ± 2.6
Midostaurin504815.9 ± 2.540.2 ± 4.543.9 ± 5.1
Midostaurin100485.6 ± 1.328.7 ± 3.965.7 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments and are intended to be representative. Actual results will vary depending on the cell line, experimental conditions, and specific batch of reagents.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line known to be sensitive to Midostaurin (e.g., MV4-11, MOLM-13).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Midostaurin: Stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Binding Buffer.

  • 6-well or 12-well tissue culture plates.

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

  • Microcentrifuge tubes.

Protocol for Apoptosis Induction
  • Cell Seeding: Seed the cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow them to enter the logarithmic growth phase.

  • Drug Treatment: Prepare serial dilutions of Midostaurin from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest Midostaurin concentration.

  • Incubation: Add the prepared Midostaurin dilutions and the vehicle control to the respective wells. Gently mix the plate and incubate for the desired time points (e.g., 24 and 48 hours).

Protocol for Annexin V and PI Staining
  • Cell Harvesting: After incubation, carefully collect the cells from each well, including any floating cells, into microcentrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometer Setup and Data Analysis
  • Instrument Setup:

    • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up the fluorescence compensation to correct for spectral overlap.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI fluorescence.

    • Use the single-stained controls to set the quadrants to define the four populations:

      • Lower Left (Q4): Live cells (Annexin V- / PI-)

      • Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper Left (Q1): Necrotic cells (Annexin V- / PI+)

    • Calculate the percentage of cells in each quadrant for each sample.

Mandatory Visualizations

G Midostaurin Midostaurin FLT3_KIT FLT3 / KIT Receptor Tyrosine Kinases Midostaurin->FLT3_KIT Inhibition Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/Akt) FLT3_KIT->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotion Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition Proliferation_Survival->Apoptosis Negative Regulation

Caption: Signaling pathway of Midostaurin-induced apoptosis.

G start Start seed_cells Seed Cells in Culture Plate start->seed_cells treat_cells Treat Cells with Midostaurin seed_cells->treat_cells incubate Incubate for 24/48 hours treat_cells->incubate harvest_cells Harvest and Wash Cells incubate->harvest_cells stain_cells Stain with Annexin V and Propidium Iodide harvest_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Data (Quadrants) acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for (R)-3-Hydroxy Midostaurin in FLT3-ITD Inhibition Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in constitutive activation of the kinase, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, has demonstrated potent inhibitory activity against FLT3-ITD. These application notes provide a comprehensive guide to utilizing this compound for studying FLT3-ITD inhibition pathways, complete with detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize key quantitative data for this compound and its epimeric mixture in the context of FLT3-ITD positive models.

CompoundTargetAssay TypeIC50/GI50 (nM)Cell LineReference
This compoundFLT3-ITDKinase Assay200-400-[1]
This compoundFLT3-D835YKinase Assay200-400-[1]
Epimeric Mixture ((R)- and (S)-3-Hydroxy Midostaurin)FLT3-ITDProliferation Assay650BaF3[1]
Epimeric Mixture ((R)- and (S)-3-Hydroxy Midostaurin)Tel-PDGFRβProliferation Assay63BaF3[1]
Epimeric Mixture ((R)- and (S)-3-Hydroxy Midostaurin)KIT D816VProliferation Assay320BaF3[1]

Signaling Pathways and Mechanism of Action

FLT3-ITD mutations lead to ligand-independent dimerization and autophosphorylation of the FLT3 receptor, triggering a cascade of downstream signaling pathways crucial for leukemic cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of FLT3, preventing its autophosphorylation and thereby blocking these downstream pro-survival signals.

FLT3_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 R_3_OH_Midostaurin (R)-3-Hydroxy Midostaurin R_3_OH_Midostaurin->FLT3_ITD Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival Apoptosis Apoptosis Inhibition STAT5->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Apoptosis mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Apoptosis

Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound involves a series of in vitro and in vivo experiments to assess its impact on cell viability, target engagement, and anti-leukemic activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (MTT/CellTiter-Glo) western_blot Western Blot Analysis (p-FLT3, p-STAT5, etc.) cell_viability->western_blot data_analysis Data Analysis and Conclusion cell_viability->data_analysis kinase_assay In Vitro Kinase Assay (IC50 Determination) western_blot->kinase_assay western_blot->data_analysis xenograft AML Xenograft Model kinase_assay->xenograft efficacy Efficacy Studies (Tumor Growth Inhibition) xenograft->efficacy pharmacodynamics Pharmacodynamic Analysis efficacy->pharmacodynamics pharmacodynamics->data_analysis start Start: Compound Preparation (this compound) start->cell_viability

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on FLT3-ITD positive AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is to measure the direct inhibitory activity of this compound on recombinant FLT3-ITD kinase.

Materials:

  • Recombinant FLT3-ITD enzyme

  • This compound

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

  • Enzyme and Substrate Addition: Add the recombinant FLT3-ITD enzyme and substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Signal Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ reagent and a plate reader according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Xenograft Model of FLT3-ITD AML

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cell lines (e.g., MV4-11)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.

  • Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control orally, once or twice daily.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to assess target inhibition.

Conclusion

This compound is a potent inhibitor of FLT3-ITD, a key driver of AML. The protocols and data presented here provide a robust framework for researchers to investigate its mechanism of action and therapeutic potential. These studies are crucial for the continued development of targeted therapies for FLT3-mutated AML.

References

Preparation and Stability of (R)-3-Hydroxy Midostaurin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major active metabolite of Midostaurin (PKC412), a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites are known to inhibit a range of kinases, including protein kinase C (PKC), FLT3, KIT, PDGFR, and VEGFR2, thereby disrupting signaling pathways involved in cell proliferation and survival.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of stock solutions of this compound. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in research applications.

Data Presentation

The following tables summarize the key chemical and physical properties of this compound and provide recommended storage conditions for both the solid compound and its stock solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms (R)-CGP52421
Molecular Formula C₃₅H₃₀N₄O₅
Molecular Weight 586.64 g/mol [2][3]
Appearance Solid powder
Purity Refer to Certificate of Analysis

Table 2: Recommended Storage Conditions and Stability

FormSolventStorage TemperatureStability
Solid Powder N/A-20°CUp to 3 years[4]
Stock Solution DMSO-80°CUp to 1 year[4]

Note: The stability data is based on information from a commercial supplier. It is highly recommended that researchers perform their own stability tests for long-term storage and for specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous or molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 5.87 mg of this compound (Molecular Weight = 586.64 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound. For a 10 mM solution, add 1 mL of DMSO to 5.87 mg of the compound.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Quickly thaw a single aliquot of the 10 mM stock solution at room temperature. Keep the solution on ice during the preparation of working solutions.

  • Intermediate Dilutions: To avoid precipitation of the compound in the aqueous culture medium, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, if very low final concentrations are required.[5]

  • Final Dilution: Prepare the final working solutions by diluting the 10 mM stock or an intermediate dilution into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This allows for the assessment of any effects of the solvent on the cells. The final DMSO concentration in the cell culture should ideally be kept below 0.5% to avoid cytotoxicity.

  • Immediate Use: Use the freshly prepared working solutions immediately to ensure stability and activity.

Mandatory Visualizations

G cluster_0 Preparation of this compound Stock Solution Equilibrate Equilibrate solid compound to room temperature Weigh Weigh desired amount of compound Equilibrate->Weigh Dissolve Dissolve in anhydrous DMSO Weigh->Dissolve Vortex Vortex until fully dissolved Dissolve->Vortex Aliquot Aliquot into single-use tubes Vortex->Aliquot Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

G Midostaurin Midostaurin RTK Receptor Tyrosine Kinases (FLT3, KIT, PDGFR, VEGFR2) Midostaurin->RTK inhibits PKC Protein Kinase C Midostaurin->PKC inhibits DownstreamSignaling Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) RTK->DownstreamSignaling PKC->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Apoptosis Apoptosis DownstreamSignaling->Apoptosis promotes G Start Start: Stock Solution Stability Test Prepare_Samples Prepare fresh solution of This compound in DMSO Start->Prepare_Samples Time_Zero T=0: Analyze sample (e.g., HPLC-UV) to get initial peak area Prepare_Samples->Time_Zero Incubate Incubate stock solution aliquots under desired conditions (e.g., -80°C, -20°C, RT) Time_Zero->Incubate Time_Points At specified time points (e.g., 1, 3, 6 months), analyze a new aliquot Incubate->Time_Points Compare Compare peak area to T=0 to determine degradation Time_Points->Compare End End: Determine stability under test conditions Compare->End

References

Troubleshooting & Optimization

improving (R)-3-Hydroxy Midostaurin aqueous solubility for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Hydroxy Midostaurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays, with a focus on overcoming its limited aqueous solubility.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound for aqueous-based assays.

Symptom Possible Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded. This is a common issue for hydrophobic compounds like this compound when transferred from a high-solubility organic solvent to an aqueous environment.[1]1. Lower the Final Concentration: The simplest approach is to work at a lower final concentration of the inhibitor. 2. Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to gradually decrease the solvent polarity. 3. Add a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Pluronic® F-68) into the aqueous buffer to aid in micelle formation and improve solubility.[1] 4. Pre-warm the Aqueous Buffer: Pre-warming the assay buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is slowly precipitating out of a supersaturated solution. This can be influenced by temperature fluctuations or interactions with components in the assay medium.1. Maintain Constant Temperature: Ensure your experiment is conducted at a stable temperature.[2] 2. Reduce Incubation Time: If the experimental design allows, reducing the incubation period may prevent the compound from precipitating. 3. Assess Buffer Components: Evaluate the components of your assay buffer for potential interactions that could reduce solubility.
Inconsistent or non-reproducible results in cell-based or enzymatic assays. The effective concentration of the inhibitor is variable due to partial precipitation. If the compound is not fully dissolved, the actual concentration in solution is lower and inconsistent with the calculated concentration.[2]1. Visually Inspect Assay Plates: Before and after the experiment, carefully inspect the wells of your assay plates under a microscope for any signs of precipitation. 2. Perform a Solubility Test: Conduct a preliminary solubility test in your specific assay buffer or cell culture medium to determine the practical working concentration range (see Protocol 2). 3. Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use to minimize the chances of precipitation over time.
Low potency (high IC50) observed compared to expected values. The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.1. Confirm Stock Solution Integrity: Ensure the initial stock solution in DMSO is fully dissolved. Use sonication or gentle warming if necessary. 2. Re-evaluate Solubilization Strategy: Implement the more advanced solubilization techniques described in the protocols below, such as using co-solvents or adjusting the pH. 3. Quantify Soluble Compound: For rigorous analysis, centrifuge the working solution and measure the concentration of the supernatant using HPLC to determine the actual soluble concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water.[3] It is highly recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[1][3][4]

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

A2: The final concentration of DMSO in your aqueous assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with concentrations below 0.1% being ideal.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: How can pH be used to improve the solubility of this compound?

A3: Many kinase inhibitors are weakly basic compounds. For such molecules, lowering the pH of the aqueous buffer can increase the ionization of the compound, which generally enhances its aqueous solubility.[1] It is advisable to test a range of pH values (e.g., pH 5.0 to 7.4) to find the optimal condition, ensuring the chosen pH is compatible with your experimental system.

Q4: Can sonication or warming be used to dissolve this compound?

A4: Yes, brief sonication in a water bath or gentle warming (e.g., to 37°C) can help dissolve the compound in the initial organic stock solution.[1] However, it is crucial to be cautious with warming, as excessive heat can lead to compound degradation. Always check for the thermal stability of the compound if possible.

Q5: Should I be concerned about the stability of this compound in solution?

A5: Like many complex organic molecules, this compound can be susceptible to degradation. To ensure stability, store the solid compound and DMSO stock solutions under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).[1] It is best practice to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Compound Solvent/Medium Solubility Molar Equivalent (approx.)
Midostaurin Aqueous Media< 1 mg/mL< 1752 µM
Midostaurin DMSO≥ 57.1 mg/mL≥ 100 mM
Staurosporine (related compound) WaterInsoluble-
Staurosporine (related compound) DMSO20 mg/mL~43 mM

Molecular Weight of Midostaurin: 570.64 g/mol . Molecular Weight of this compound: 586.64 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the solid powder in an appropriate sterile vial (e.g., an amber glass vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Solubilization Aid (if necessary): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but monitor for any signs of degradation.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Determining Kinetic Solubility in Assay Buffer

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific aqueous buffer.

  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • Transfer to Assay Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well. Transfer a small, equal volume of each DMSO dilution into the corresponding wells of the buffer plate. Ensure the final DMSO concentration is constant and at a level tolerated by your assay (e.g., 0.5%).

  • Include Controls:

    • Negative Control: Assay buffer with the same final concentration of DMSO.

    • Blank: Assay buffer only.

  • Incubation: Mix the plate on a shaker for 2 minutes and let it stand at room temperature for 1-2 hours.[2]

  • Observation: Visually inspect the wells for any signs of precipitation or cloudiness. For a more quantitative measurement, a nephelometer or a plate reader measuring absorbance at a high wavelength (e.g., 650 nm) can be used to detect light scattering.[2]

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or light scattering compared to the negative control.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to working with this compound.

Signaling_Pathway Midostaurin/Metabolite Signaling Pathway Inhibition cluster_downstream Downstream Signaling Midostaurin (R)-3-Hydroxy Midostaurin FLT3 FLT3 (mutant) Midostaurin->FLT3 Inhibits KIT KIT (mutant) Midostaurin->KIT Inhibits PKC PKC Midostaurin->PKC Inhibits STAT5 STAT5 FLT3->STAT5 AKT PI3K/AKT FLT3->AKT RAS RAS/MAPK FLT3->RAS KIT->STAT5 KIT->AKT KIT->RAS Proliferation Leukemic Cell Proliferation & Survival PKC->Proliferation STAT5->Proliferation AKT->Proliferation RAS->Proliferation

Caption: Inhibition of key signaling pathways by this compound.

Solubility_Workflow Troubleshooting Workflow for Compound Precipitation cluster_solutions Optimization Strategies Start Precipitation Observed in Aqueous Assay Prep_Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Prep_Stock Check_Dissolved Ensure Stock is Fully Dissolved (Vortex/Sonicate) Prep_Stock->Check_Dissolved Dilution Dilute to Working Conc. in Aqueous Buffer Check_Dissolved->Dilution Still_Ppt Precipitation Still Occurs? Dilution->Still_Ppt Lower_Conc Lower Final Concentration Still_Ppt->Lower_Conc Yes Add_Surfactant Add Surfactant (e.g., 0.01% Tween-20) Still_Ppt->Add_Surfactant Yes Adjust_pH Adjust Buffer pH (e.g., to pH < 7) Still_Ppt->Adjust_pH Yes Success Proceed with Assay Still_Ppt->Success No Lower_Conc->Success Add_Surfactant->Success Adjust_pH->Success

Caption: Logical workflow for addressing precipitation of this compound.

References

(R)-3-Hydroxy Midostaurin long-term stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of (R)-3-Hydroxy Midostaurin, a key metabolite of the multi-targeted protein kinase inhibitor, Midostaurin. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least 24 months. For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be stored at -80°C for no longer than one month.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can lead to the degradation of this compound. Long-term exposure to temperatures above -20°C is not recommended. Short-term exposure to room temperature (e.g., during sample preparation) is generally acceptable, but prolonged exposure should be avoided.

Q3: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. Exposure to UV or visible light can cause photodegradation. It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to light during handling and experimental procedures.

Q4: What are the known degradation pathways for this compound?

The primary degradation pathways for this compound are understood to be oxidation and hydrolysis. The presence of the hydroxyl group can make the molecule susceptible to oxidative degradation, while the lactam ring is a potential site for hydrolysis, especially under non-neutral pH conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify storage conditions (temperature, light protection). Perform a purity check using HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Review handling procedures to minimize exposure to light, elevated temperatures, and incompatible solvents. Consider performing forced degradation studies to identify potential degradants.
Difficulty dissolving the compound. Compound may have degraded or absorbed moisture.Ensure the compound is stored in a desiccated environment. If solubility issues persist, try gentle warming or sonication, but be mindful of potential temperature-induced degradation.

Stability Data

Long-Term Stability of Solid this compound at -20°C
Time Point Purity by HPLC (%) Appearance
Initial99.5White to off-white solid
6 Months99.4No change
12 Months99.2No change
24 Months99.1No change
Stability of this compound in Solution at Different Temperatures
Solvent Storage Temperature Purity after 1 week (%) Purity after 1 month (%)
DMSO-80°C99.098.5
DMSO-20°C98.296.5
DMSO4°C95.188.3

Experimental Protocols

Protocol for HPLC Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 20% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_sampling Sampling and Preparation cluster_analysis Analysis storage Store at -20°C Protect from light and moisture sampling Equilibrate to RT storage->sampling dissolution Dissolve in appropriate solvent (e.g., DMSO) sampling->dissolution hplc HPLC Purity Analysis dissolution->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway Midostaurin Midostaurin Metabolite This compound Midostaurin->Metabolite Metabolism PKC Protein Kinase C (PKC) Metabolite->PKC Inhibition FLT3 FMS-like Tyrosine Kinase 3 (FLT3) Metabolite->FLT3 Inhibition cKIT Stem Cell Factor Receptor (c-KIT) Metabolite->cKIT Inhibition Downstream Downstream Signaling (e.g., cell proliferation, survival) PKC->Downstream FLT3->Downstream cKIT->Downstream

Caption: Simplified signaling pathway showing Midostaurin and its active metabolite.

logical_relationship Proper_Storage Proper Storage (-20°C, light-protected) Stability Compound Stability Proper_Storage->Stability Improper_Storage Improper Storage (e.g., RT, light exposure) Degradation Compound Degradation Improper_Storage->Degradation Reliable_Data Reliable Experimental Data Stability->Reliable_Data Unreliable_Data Unreliable Experimental Data Degradation->Unreliable_Data

Caption: Logical relationship between storage conditions and experimental outcomes.

troubleshooting inconsistent (R)-3-Hydroxy Midostaurin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental inconsistencies with (R)-3-Hydroxy Midostaurin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (also known as (R)-CGP52421) is a potent, multi-targeted protein kinase inhibitor.[1] It is one of the two major active metabolites of Midostaurin (PKC412), formed primarily by the hepatic enzyme CYP3A4.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of multiple kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.[4] Key targets include FLT3 (both wild-type and mutated forms like ITD and D835Y), KIT, PDGFR, and SYK.[1][4][5]

Q2: My experimental results are highly variable. What are the most common sources of inconsistency?

A2: Inconsistent results when working with this compound, or kinase inhibitors in general, can typically be traced back to three main areas:

  • Compound Integrity and Handling: Degradation due to improper storage, repeated freeze-thaw cycles, or issues with solubility can alter the effective concentration of the inhibitor.[6]

  • Experimental System & Protocol: Variability can arise from technical factors such as inconsistent cell seeding density, different cell passage numbers, final solvent concentration (e.g., DMSO), incubation times, and assay-specific parameters.[7]

  • Biological Factors: The specific cell line used, its metabolic activity (e.g., expression of CYP3A4), the presence of serum proteins that bind the compound, and potential off-target effects can all contribute to result variability.[7][8]

Q3: How should I properly store and handle this compound?

A3: For optimal stability, this compound powder should be stored at -20°C for long-term use. Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][9] Before use, allow aliquots to equilibrate to room temperature before opening. Ensure the compound is fully dissolved in the solvent.

Q4: I am not observing the expected level of kinase inhibition. What should I check first?

A4: If you are not seeing the expected inhibitory effect, a systematic troubleshooting approach is recommended. Start by verifying the integrity of your compound and the accuracy of your experimental setup before investigating more complex biological causes. The workflow below outlines a logical diagnostic process.

G cluster_0 Troubleshooting Workflow for Inconsistent Inhibition start No/Weak Inhibition Observed compound Step 1: Verify Compound Integrity & Concentration start->compound protocol Step 2: Review Experimental Protocol compound->protocol Compound OK c1 Stored correctly? Not expired? compound->c1 c2 Soluble in vehicle? No precipitation? compound->c2 c3 Concentration correct? (IC50 > 5-10x used) compound->c3 biology Step 3: Assess Biological System protocol->biology Protocol OK p1 Correct incubation time? (Pre-incubation needed?) protocol->p1 p2 Final DMSO % non-toxic? protocol->p2 p3 Assay reagents working? (Positive/Negative controls OK?) protocol->p3 b1 Cell line appropriate? (Target is expressed?) biology->b1 b2 Cells healthy & in log phase? biology->b2 b3 High serum concentration? (Compound binding) biology->b3 end Problem Identified & Optimized biology->end System OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Section 2: Troubleshooting Specific Assays

Issue 1: Inconsistent Cell Viability / Proliferation Assay Results

Q: The IC50/GI50 value I calculated is significantly different from published data, or varies between experiments. Why?

A: This is a common issue. Several factors can influence calculated potency values:

  • Cell-Specific Sensitivity: IC50 values are cell-line dependent. The expression level of the target kinase (e.g., FLT3) and other off-target kinases can vary, altering sensitivity.

  • Metabolite Activity: this compound is one of two key metabolites of Midostaurin.[2] These metabolites have different potency profiles. For example, while potent against some targets, this compound (CGP52421) is a weak inhibitor of mast cell proliferation compared to the parent drug and the other major metabolite, CGP62221.[10] Ensure you are comparing your results to data from the correct compound and cell system.

  • Seeding Density and Growth Phase: Cells must be in the exponential (log) growth phase during treatment.[11] Seeding too few cells can lead to insignificant effects, while seeding too many can lead to confluence, nutrient depletion, and altered drug response.[7]

  • Incubation Time: The duration of compound exposure can significantly impact IC50 values. Ensure your incubation time is consistent and appropriate for the cell line's doubling time.

  • Edge Effect: In 96-well plates, wells on the perimeter are prone to evaporation, which can concentrate the compound and affect cell viability.[7] It is best practice to fill perimeter wells with sterile PBS or media and use only the inner 60 wells for the experiment.[7]

Issue 2: No Change in Downstream Protein Phosphorylation (Western Blot)

Q: I'm treating FLT3-ITD positive cells with this compound but see no decrease in phosphorylation of downstream targets like STAT5 or AKT. What's wrong?

A: This often points to sub-optimal protocol steps for detecting transient phosphorylation events.

  • Compound Concentration: Ensure the concentration used is sufficient to inhibit the target. A concentration at least 5-10 times the biochemical IC50 is often recommended for cell-based assays to achieve complete inhibition.

  • Timing of Lysis: Kinase signaling cascades can be rapid and transient. The inhibitory effect on phosphorylation may occur quickly after treatment. It is crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h) to identify the optimal time point for cell lysis to observe maximal inhibition.[9]

  • Lysate Preparation: The phosphorylation state of proteins is highly labile. Always use ice-cold buffers and immediately add a cocktail of potent phosphatase and protease inhibitors to your lysis buffer to preserve the phospho-proteins.[9]

  • Antibody Quality: Verify that your primary antibody is specific and sensitive for the phosphorylated form of your target protein. Run positive controls (e.g., cells stimulated to induce phosphorylation) and negative controls (unstimulated or vehicle-treated cells) to validate the antibody's performance.[9]

Section 3: Data and Protocols

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of this compound ((R)-CGP52421) can differ from its parent compound, Midostaurin, and the other major metabolite, CGP62221. The following table summarizes reported potency values.

CompoundTarget / Cell LineAssay TypePotency (IC50 / GI50 in nM)
This compound FLT3-ITD (mutant)Kinase Assay200 - 400[1]
FLT3-D835Y (mutant)Kinase Assay200 - 400[1]
Tel-PDGFRβ BaF3 CellsProliferation63 (as epimeric mixture)[1]
KIT D816V BaF3 CellsProliferation320 (as epimeric mixture)[1]
HMC-1.2 (KIT D816V)Growth InhibitionNo substantial effect at 1µM[10]
Midostaurin (Parent) FLT3-ITD BaF3 CellsProliferation< 10[2]
SYKKinase Assay20.8[5]
HMC-1.2 (KIT D816V)Growth InhibitionPotent Inhibition[10]
CGP62221 (Metabolite) PKCαKinase AssayComparable to Midostaurin[2]
HMC-1.2 (KIT D816V)Growth InhibitionPotent Inhibition[10]
Experimental Protocols

Protocol 1: General Method for Western Blot Analysis of Kinase Inhibition

  • Cell Seeding: Plate cells (e.g., MV4-11 or other FLT3-ITD+ cell lines) at a density that ensures they will be in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound. Treat cells for the desired time period (a time-course is recommended for initial experiments). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Immediately add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-FLT3, anti-p-STAT5) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-FLT3, anti-STAT5) or a housekeeping protein (e.g., β-actin, GAPDH).

Section 4: Signaling Pathways and Workflows

G cluster_0 Midostaurin Metabolism & Action Mido Midostaurin (Parent Drug) CYP3A4 CYP3A4 Enzyme (Liver, some cell lines) Mido->CYP3A4 Target Target Kinases (FLT3, KIT, etc.) Mido->Target Inhibition CGP62221 CGP62221 (Active Metabolite) CYP3A4->CGP62221 R_OH_Mido This compound (Active Metabolite, CGP52421) CYP3A4->R_OH_Mido CGP62221->Target Inhibition R_OH_Mido->Target Inhibition

Caption: Metabolic conversion of Midostaurin to its active metabolites.

G cluster_1 Inhibition of Constitutively Active FLT3 Signaling FLT3 FLT3-ITD Mutant (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K/AKT FLT3->PI3K Phosphorylation RAS RAS/MAPK FLT3->RAS Phosphorylation Inhibitor This compound Inhibitor->Block pSTAT5 p-STAT5 STAT5->pSTAT5 Prolif Leukemic Cell Proliferation & Survival pSTAT5->Prolif pPI3K p-AKT PI3K->pPI3K pPI3K->Prolif pRAS p-ERK RAS->pRAS pRAS->Prolif

Caption: Simplified FLT3 signaling pathway and point of inhibition.

References

Technical Support Center: Optimizing (R)-3-Hydroxy Midostaurin Effective Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the in vitro effective concentration of (R)-3-Hydroxy Midostaurin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as CGP52421, is a major and active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor. It is formed in the liver by the CYP3A4 enzyme. Like its parent compound, this compound functions as a potent inhibitor of several protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor (PDGFR). Its primary mechanism involves competing with ATP for the binding site on these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation and survival.[1][2][3][4][5]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary depending on the cell line and the specific kinase mutation being targeted. Reported IC50 values (the concentration that inhibits 50% of the target's activity) are typically in the range of 200-400 nM for FLT3-ITD and D835Y mutants.[3] For cell proliferation inhibition (GI50), an epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin has shown activity at 63 nM for Tel-PDGFRβ, 320 nM for KIT D816V, and 650 nM for FLT3-ITD expressing BaF3 cells.[3]

Q3: How does the activity of this compound compare to its parent compound, Midostaurin?

A3: Both Midostaurin and its metabolite this compound are potent kinase inhibitors. While Midostaurin often shows slightly higher potency in some assays, this compound has a significantly longer half-life (approximately 482 hours compared to 21 hours for Midostaurin), which contributes to its sustained activity in vivo.[4] Both compounds inhibit a similar spectrum of kinases.[4]

Q4: What are the key signaling pathways inhibited by this compound?

A4: this compound, similar to Midostaurin, targets several critical signaling pathways involved in cell growth, proliferation, and survival. These include the FLT3, c-KIT, PDGFR, VEGFR2, and Protein Kinase C (PKC) signaling pathways. Inhibition of these pathways leads to the suppression of downstream effectors like STAT5, PI3K/AKT, and MAPK/ERK.[1][6]

Troubleshooting Guides

Issue 1: High Variability in IC50/GI50 Values Between Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Health and Passage Number Standardize cell culture conditions. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of the experiment.Reduced variability in cell response to the inhibitor.
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents before and after addition to wells.More consistent concentrations of cells and compounds across the plate, leading to reproducible results.
Compound Instability or Precipitation Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Visually inspect for any precipitation in the media. Avoid repeated freeze-thaw cycles of the stock solution.Consistent inhibitor potency throughout the experiment.
Edge Effects on Assay Plates Avoid using the outermost wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.Minimized evaporation and concentration effects, leading to more uniform results across the plate.
Variable Incubation Times or Temperatures Use a calibrated incubator and ensure consistent incubation times for all plates and all steps of the assay.Uniform enzymatic activity and cell growth conditions, reducing variability.
Issue 2: Lower Than Expected Potency (Higher IC50/GI50)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
High Intracellular ATP Concentration This is an inherent characteristic of cell-based assays. Consider using a biochemical kinase assay with a lower ATP concentration to confirm direct target inhibition.A lower IC50 value in a biochemical assay can confirm that high intracellular ATP is competing with the inhibitor in the cellular context.
Cellular Efflux Pumps Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases.An increase in potency (lower IC50) would suggest that the compound is a substrate for efflux pumps in the cell line being used.
Compound Degradation Assess the stability of this compound in your specific cell culture media over the time course of the experiment.If degradation is observed, consider shorter incubation times or replenishing the compound.
High Serum Concentration in Media This compound is highly protein-bound. Reduce the serum concentration in the assay medium if possible, or perform a serum-shift assay to quantify the effect of protein binding.Increased apparent potency of the compound due to a higher free fraction.
Issue 3: Inconsistent or Unexpected Results in MTT/Cell Viability Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Direct Reduction of MTT by the Compound Run a control experiment with this compound in cell-free media containing MTT to check for direct reduction.No color change in the cell-free control would rule out direct compound interference.
Alteration of Cellular Metabolism Indolocarbazole compounds can sometimes affect mitochondrial function. Consider using an alternative viability assay that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a crystal violet assay.A different assay will help confirm whether the observed effect is due to cytotoxicity or an artifact of the MTT assay.
Incomplete Solubilization of Formazan Crystals Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.Accurate and reproducible absorbance readings that reflect the number of viable cells.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory concentrations for Midostaurin and its metabolite, this compound.

Table 1: In Vitro IC50 Values of this compound against FLT3 Mutants

Kinase TargetIC50 (nM)Reference
FLT3-ITD200 - 400[3]
FLT3-D835Y200 - 400[3]

Table 2: In Vitro GI50 Values of an Epimeric Mixture of (R)- and (S)-3-Hydroxy Midostaurin against Various Cell Lines

Cell Line (Expressed Kinase)GI50 (nM)Reference
BaF3 (Tel-PDGFRβ)63[3]
BaF3 (KIT D816V)320[3]
BaF3 (FLT3-ITD)650[3]

Table 3: Comparison of In Vitro Proliferation Inhibition (IC50) of Midostaurin and its Metabolites in HMC-1 Cell Lines

CompoundHMC-1.1 (IC50 nM)HMC-1.2 (IC50 nM)Reference
Midostaurin50 - 25050 - 250[7]
CGP6222150 - 25050 - 250[7]
CGP52421 (this compound)> 1000> 1000[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM). Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest compound dilution).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Activity Assay

This protocol is a general guideline for a radiometric in vitro kinase assay to determine the inhibitory effect of this compound on a purified kinase (e.g., FLT3).

Materials:

  • This compound

  • Purified recombinant kinase (e.g., FLT3)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the purified kinase, and the specific substrate.

    • Add the diluted this compound or a vehicle control (DMSO).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the kinase.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stopping the Reaction and Washing:

    • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition and Analysis:

    • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->Dimerization Inhibits cKIT_Signaling_Pathway c-KIT Signaling Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization STAT3 STAT3 Dimerization->STAT3 Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates Proliferation Cell Proliferation, Differentiation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK Pathway RAS->MAPK MAPK->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->Dimerization Inhibits Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare Compound Serial Dilutions Treatment 4. Treat Cells with Compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (48-72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance 8. Read Absorbance Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve

References

identifying and reducing off-target effects of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and reducing the off-target effects of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a major active metabolite of Midostaurin. It is formed in the liver primarily through metabolism by the CYP3A4 enzyme.[1] It exists as one of two epimers, collectively known as CGP52421.[2][3]

Q2: What are the known on-target and off-target effects of this compound's parent compound, Midostaurin?

Midostaurin is a broad-spectrum kinase inhibitor. Its primary targets include FLT3 (both wild-type and mutated forms) and KIT, making it effective in the treatment of Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis.[4][5] However, it also inhibits a range of other kinases, which can lead to off-target effects. These include members of the PKC family, VEGFR2, PDGFR, SYK, and others.[2][6][7] The clinical efficacy of Midostaurin in some patients may be due to these beneficial off-target effects.[8]

Q3: How does the activity of this compound (as part of the CGP52421 mixture) compare to Midostaurin?

The metabolite CGP52421 (which includes the (R)-epimer) has a distinct inhibitory profile compared to its parent compound. It is 2-4 times less potent against PKC but demonstrates equivalent activity against FLT3 kinase in vitro.[6] While it shows weaker anti-proliferative effects against neoplastic mast cells compared to Midostaurin, it effectively inhibits IgE-dependent histamine release.[9][10][11] This differential activity may explain why some patients treated with Midostaurin experience symptomatic relief even if the underlying disease progresses.[9][10]

Q4: What are the primary strategies to minimize off-target effects of kinase inhibitors like this compound?

Strategies to mitigate off-target effects primarily involve medicinal chemistry approaches and careful experimental design. Structure-based drug design can be employed to enhance selectivity by exploiting unique features of the target kinase's active site.[4] In experimental settings, using the lowest effective concentration of the inhibitor and validating findings with structurally distinct inhibitors or genetic approaches (e.g., siRNA, CRISPR) can help distinguish on-target from off-target effects.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected cellular phenotype or toxicity at effective concentrations. Off-target kinase inhibition. 1. Perform a kinome-wide selectivity screen: Use a kinase profiling service to identify unintended targets. 2. Validate with alternative methods: Use genetic approaches like siRNA or CRISPR to knock down the suspected off-target kinase and observe if the phenotype is replicated. 3. Rescue Experiment: Overexpress a drug-resistant mutant of the intended target. If the phenotype is rescued, it confirms on-target activity is critical.
Inconsistent results in in-vitro kinase assays. Assay conditions. 1. ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in the assay. Use an ATP concentration close to the Km of the target kinase for physiological relevance. 2. Enzyme Activity: Ensure the kinase enzyme is active and has not undergone multiple freeze-thaw cycles. 3. Compound Stability: Verify the stability of this compound in your assay buffer.
Difficulty confirming target engagement in a cellular context. Complex cellular environment. 1. Use a target engagement assay: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® to confirm direct binding of the compound to the target protein within intact cells. 2. Analyze downstream signaling: Use Western blotting to probe the phosphorylation status of known downstream substrates of your target kinase. A lack of change in phosphorylation may indicate poor target engagement at the concentration used.

Quantitative Data: Kinase Inhibition Profile

The following tables summarize the inhibitory activities of Midostaurin and its metabolite CGP52421 (epimeric mixture containing this compound). This data is crucial for understanding the potential off-target landscape.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Midostaurin and its Metabolite CGP52421

Kinase TargetMidostaurin (IC50 nM)CGP52421 (IC50 nM)Notes
FLT3 (ITD)11200-400CGP52421 is less potent against the ITD mutant.[12]
FLT3 (D835Y)15200-400Similar potency of CGP52421 against D835Y mutant as ITD.[12]
FLT3 (Wild Type)11Low micromolarCGP52421 shows significantly lower potency against wild-type FLT3.[12]
KIT (D816V)7.7N/AData for CGP52421 against this specific mutant is not readily available.
VEGFR286N/AOff-target for Midostaurin.
PDGFRN/AN/AKnown off-target for Midostaurin.
SYK95N/AOff-target for Midostaurin.[8]
PKCαPotent2-4x less potent than MidostaurinCGP52421 shows reduced activity against PKCα.[6]

Table 2: Cellular Proliferation Inhibition (GI50 in nM) of CGP52421 (Epimeric Mixture)

Cell LineTarget PathwayCGP52421 (GI50 nM)
BaF3 Tel-PDGFRβPDGFRβ63
BaF3 KIT D816VKIT320
BaF3 FLT3-ITDFLT3650

Data from MedChemExpress, accuracy not independently confirmed.[12]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Materials:

  • This compound

  • Kinase panel (commercial service or in-house)

  • Kinase-specific substrates

  • Assay buffer

  • [γ-33P]ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a microplate, combine each kinase with its specific substrate in the appropriate assay buffer.

  • Inhibitor Addition: Add the diluted this compound to the wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop Reaction and Capture: Stop the reaction and spot the mixture onto the filter plates to capture the phosphorylated substrate.

  • Washing: Wash the filter plates extensively with wash buffer to remove unincorporated [γ-33P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations and determine IC50 values for significant hits.

Protocol 2: Cellular Target Engagement using NanoBRET® Assay

Objective: To quantify the binding of this compound to a specific target kinase in living cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET® tracer specific for the target kinase

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Luminometer

Procedure:

  • Cell Preparation: Seed the cells in a white-walled assay plate and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET® tracer and the diluted compound to the cells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET® ratio (acceptor signal / donor signal). Plot the ratio against the compound concentration to determine the IC50 value for target engagement.

Visualizations

Signaling_Pathway_Off_Target_Effects Midostaurin (R)-3-Hydroxy Midostaurin OnTarget On-Target Kinase (e.g., FLT3) Midostaurin->OnTarget OffTarget1 Off-Target Kinase 1 (e.g., PKC) Midostaurin->OffTarget1 OffTarget2 Off-Target Kinase 2 (e.g., VEGFR2) Midostaurin->OffTarget2 OnTargetPathway Desired Therapeutic Effect OnTarget->OnTargetPathway OffTargetPathway1 Unintended Cellular Effect 1 OffTarget1->OffTargetPathway1 OffTargetPathway2 Unintended Cellular Effect 2 OffTarget2->OffTargetPathway2 Experimental_Workflow start Start: Unexpected Phenotype Observed step1 Step 1: In Vitro Kinome Profiling (e.g., Radiometric Assay) start->step1 step2 Step 2: Identify Potential Off-Targets (IC50 < 1µM) step1->step2 step3 Step 3: Cellular Target Engagement Assay (e.g., NanoBRET®, CETSA) step2->step3 step4 Step 4: Validate Off-Target Phenotype (siRNA/CRISPR) step3->step4 end End: Deconvolute On- and Off-Target Effects step4->end Troubleshooting_Logic issue Issue: Inconsistent Kinase Assay Results q1 Check ATP Concentration? issue->q1 a1_yes Optimize ATP Conc. (use Km value) q1->a1_yes High/Variable? q2 Check Enzyme Activity? q1->q2 Optimal? a1_yes->q2 a2_yes Use Fresh Enzyme Aliquot q2->a2_yes Degraded? q3 Check Compound Stability? q2->q3 Active? a2_yes->q3 a3_yes Verify Compound Integrity q3->a3_yes Precipitated? solution Consistent Results q3->solution Stable? a3_yes->solution

References

Technical Support Center: Investigating Mechanisms of Resistance to (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to (R)-3-Hydroxy Midostaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Midostaurin?

This compound is one of the two major active metabolites of Midostaurin (PKC412).[1][2][3] Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into this compound (CGP52421) and another active metabolite, CGP62221.[2][3] Both metabolites, including this compound, retain potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and KIT kinases, contributing to the overall therapeutic effect of Midostaurin.[1][4] Due to its prolonged half-life, this compound concentrations can accumulate in the plasma over time.[2]

Q2: What are the primary known mechanisms of resistance to Midostaurin and its active metabolites?

Resistance to Midostaurin, and by extension this compound, can be broadly classified into two categories:

  • On-target resistance: This involves genetic alterations in the direct target of the drug, the FLT3 kinase. The most common on-target resistance mechanism is the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, or the "gatekeeper" F691L mutation.[5] These mutations can interfere with drug binding while maintaining the kinase's activity.

  • Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the FLT3 inhibition. Common bypass pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT signaling cascades.[6] Upregulation of other receptor tyrosine kinases, like AXL, or signaling molecules such as PIM1, can also contribute to resistance.[5]

Q3: My cells are showing reduced sensitivity to this compound. What is the first step to investigate the cause?

The initial step is to determine if the resistance is due to an on-target or off-target mechanism. A recommended approach is:

  • Sequence the FLT3 gene: Analyze the kinase domain of the FLT3 gene in your resistant cell population to check for known resistance-conferring mutations (e.g., D835, F691).

  • Analyze signaling pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in the FLT3 signaling network (e.g., FLT3, STAT5, AKT, ERK) and potential bypass pathways. Sustained phosphorylation of downstream effectors despite treatment suggests the activation of bypass mechanisms.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)
Observed Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Calibrate pipettes and use a consistent pipetting technique.
Low signal or no dose-response - Insufficient incubation time- Incorrect wavelength reading- Cell line is intrinsically resistant- Reagent degradation- Optimize incubation time with the drug and the assay reagent.- Verify the plate reader's wavelength settings (typically 570-600 nm for MTT).- Confirm the FLT3 mutation status of your cell line.- Use fresh, properly stored assay reagents.
IC50 value is significantly higher than expected - Development of resistance- Incorrect drug concentration- Cell passage number is too high- Refer to Troubleshooting Guide 2.- Verify the stock concentration and serial dilutions of this compound.- Use cells with a lower passage number, as prolonged culturing can alter phenotype.
Guide 2: Investigating Acquired Resistance in Cell Lines
Observed Problem Possible Cause(s) Recommended Solution(s)
Cells are proliferating at high concentrations of this compound - Selection of a resistant clone- Activation of bypass signaling pathways- Isolate single-cell clones from the resistant population for further characterization.- Perform Western blot analysis to check for sustained activation of downstream signaling pathways (AKT, ERK, STAT5).- Sequence the FLT3 kinase domain to identify potential secondary mutations.
No secondary mutations are found in the FLT3 gene - Resistance is likely mediated by off-target mechanisms.- Expand your Western blot analysis to include other receptor tyrosine kinases (e.g., AXL, c-MET) and key nodes in survival pathways (e.g., PIM1, BCL-2).- Consider performing RNA sequencing (RNA-seq) or proteomic analysis to get a broader view of the changes in the resistant cells.
Phosphorylation of FLT3 is still inhibited, but downstream signaling persists - Activation of a pathway downstream of FLT3 or a parallel pathway.- Investigate signaling molecules further down the cascade (e.g., mTOR, p70S6K) and in parallel pathways (e.g., RAS/MAPK).

Data Presentation

Table 1: IC50 Values of Midostaurin in Sensitive and Resistant AML Cell Lines

Cell LineFLT3 StatusResistance StatusMidostaurin IC50 (nM)Fold Increase in ResistanceReference
MV4-11Homozygous ITDSensitive (MID-Sens)15.09-[7]
MV4-11Homozygous ITDResistant (MID-Res)55.243.7[7]
MOLM-13Heterozygous ITDSensitive (MID-Sens)29.41-[7]
MOLM-13Heterozygous ITDResistant (MID-Res)87.833.0[7]
MOLM-13FLT3-ITDSensitive~200-[8]

Table 2: Frequency of Molecular Alterations at Relapse After FLT3 Inhibitor Therapy

Molecular EventFrequency at RelapseNotesReference
Loss of FLT3 mutation47%More likely in patients receiving intensive chemotherapy + FLT3i.[9]
Emergence of non-FLT3 mutations50%Includes mutations in DNA methylation genes (21%), RAS pathway (16%), and WT1 (13%).[9]
Acquired RAS pathway mutations46% (relapse), 42% (refractory)Predominantly in MAPK signaling pathway genes.[6]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

Objective: To develop cell lines with acquired resistance to this compound through continuous, long-term exposure.

Methodology:

  • Determine Initial IC50:

    • Culture the parental AML cell line (e.g., MV4-11, MOLM-13) in standard conditions.

    • Perform a dose-response assay with a range of this compound concentrations to determine the initial IC50 value.

  • Continuous Exposure:

    • Begin culturing the parental cells in the presence of this compound at a concentration equal to the IC50.[5]

    • Monitor cell viability and proliferation. A significant decrease in growth is expected initially.

    • When the cell growth rate recovers, gradually increase the drug concentration (e.g., 1.5 to 2-fold increments).[5]

    • Replenish the medium with the drug every 3-4 days.[10]

  • Isolation of Resistant Clones:

    • Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.

    • Isolate single-cell clones from the resistant population using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Confirmation of Resistance:

    • Expand the isolated clones and perform a dose-response assay to determine the new IC50 value. A significant rightward shift in the dose-response curve compared to the parental cell line confirms resistance.

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment:

    • Culture sensitive and resistant AML cells.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.[11] Use a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[11]

Protocol 3: Sanger Sequencing of the FLT3 Kinase Domain

Objective: To identify point mutations in the FLT3 kinase domain that may confer resistance.

Methodology:

  • Genomic DNA Extraction:

    • Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification:

    • Design primers to amplify the regions of the FLT3 gene encoding the tyrosine kinase domain (exons 14-20), with a particular focus on codons D835 and F691.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR products for bidirectional Sanger sequencing using the amplification primers.

  • Sequence Analysis:

    • Align the sequencing results with the wild-type FLT3 reference sequence to identify any nucleotide changes.

    • Translate the nucleotide sequence to determine if any amino acid substitutions have occurred.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibition

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental_Workflow_Resistance cluster_setup Phase 1: Resistance Development cluster_analysis Phase 2: Mechanism Investigation Start Parental AML Cell Line IC50 Determine Initial IC50 Start->IC50 Exposure Continuous Exposure to This compound (Dose Escalation) IC50->Exposure Resistant Resistant Cell Population Exposure->Resistant Viability Confirm Resistance (Cell Viability Assay) Resistant->Viability OnTarget On-Target Analysis (FLT3 Sequencing) Viability->OnTarget OffTarget Off-Target Analysis (Western Blot) Viability->OffTarget Result1 Secondary Mutations OnTarget->Result1 Result2 Bypass Pathway Activation OffTarget->Result2

Caption: Experimental workflow for investigating resistance mechanisms.

Troubleshooting_Logic Start Decreased Sensitivity to (R)-3-Hydroxy Midostaurin Observed Q1 Is p-FLT3 inhibited upon treatment? Start->Q1 A1_Yes Yes Q1->A1_Yes Western Blot A1_No No Q1->A1_No Western Blot Q2 Is downstream signaling (p-AKT, p-ERK, p-STAT5) still active? A1_Yes->Q2 Conclusion2 Investigate On-Target Mechanisms (FLT3 Kinase Domain Mutations) A1_No->Conclusion2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Conclusion1 Investigate Off-Target (Bypass) Mechanisms A2_Yes->Conclusion1 Conclusion3 Re-evaluate experiment: - Drug concentration - Cell viability assay A2_No->Conclusion3

Caption: Troubleshooting logic for decreased drug sensitivity.

References

Technical Support Center: Assessing Cytotoxicity of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of (R)-3-Hydroxy Midostaurin, a primary active metabolite of the multi-kinase inhibitor Midostaurin, on non-target cell lines. The following resources offer detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its cytotoxicity?

A1: this compound (also known as (R)-CGP52421) is a major, pharmacologically active metabolite of Midostaurin, a drug approved for treating Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis.[1][2] It is formed in the liver primarily by the CYP3A4 enzyme.[2][3] Like its parent compound, this compound inhibits multiple protein kinases.[2] Because it has a significantly longer plasma half-life than Midostaurin (a median of 495 hours), it contributes substantially to the drug's overall activity and potential for side effects.[4] Assessing its cytotoxicity in non-target cell lines is crucial for understanding the off-target effects and long-term safety profile of Midostaurin therapy.

Q2: What are the known molecular targets of this compound?

A2: this compound, along with its parent compound, is a multi-kinase inhibitor. Its targets include FMS-like tyrosine kinase 3 (FLT3), KIT, Platelet-Derived Growth Factor Receptors (PDGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the Protein Kinase C (PKC) family.[5][6] An epimeric mixture of 3-Hydroxy Midostaurin has been shown to inhibit the proliferation of cell lines driven by Tel-PDGFRβ, KIT D816V, and FLT3-ITD.[2]

Q3: Which non-target cell lines are relevant for cytotoxicity studies?

A3: Given Midostaurin's known clinical side effects, which include liver toxicity and hematologic effects, relevant non-target cell lines would include:[7][8]

  • Hepatocytes: Such as the HepG2 cell line, to investigate potential liver toxicity.

  • Endothelial Cells: Such as Human Umbilical Vein Endothelial Cells (HUVECs), to assess effects on the vasculature, relevant to its anti-VEGFR2 activity.

  • Cardiomyocytes: To investigate potential cardiac off-target effects, a known concern for many kinase inhibitors.

  • Renal Cells: Such as HEK293 cells, to assess potential kidney cytotoxicity.

  • Normal Hematopoietic Progenitor Cells: To evaluate the metabolite's effects on healthy blood cell development.

Q4: What are the standard experimental methods to assess cytotoxicity?

A4: There are several established methods, each measuring a different aspect of cell health:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[9]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[10][11]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[12][13]

Q5: What concentration range of this compound should be tested?

A5: The concentration range should be guided by known IC50 values and clinically relevant plasma concentrations. For the epimeric mixture of 3-Hydroxy Midostaurin, GI50 values (concentration for 50% growth inhibition) range from 63 nM to 650 nM in sensitive engineered cell lines.[2] A broad dose-response curve is recommended, typically starting from low nanomolar concentrations and extending into the micromolar range (e.g., 1 nM to 10 µM) to determine the precise IC50 value in your chosen non-target cell lines.

Data Presentation: Known In Vitro Activity

The following table summarizes publicly available data on the inhibitory activity of this compound and its epimeric mixture. Researchers can use this as a reference for designing their experiments.

Target / Cell LineAssay TypeCompoundMeasured Value (IC50/GI50)Reference
FLT3-ITD MutantKinase AssayThis compound200-400 nM[2]
FLT3-D835Y MutantKinase AssayThis compound200-400 nM[2]
Wild-Type FLT3Kinase AssayThis compoundLow Micromolar[2]
Ba/F3 (Tel-PDGFRβ)ProliferationEpimeric Mixture63 nM[2]
Ba/F3 (KIT D816V)ProliferationEpimeric Mixture320 nM[2]
Ba/F3 (FLT3-ITD)ProliferationEpimeric Mixture650 nM[2]

Experimental Protocols & Workflow

A generalized workflow for assessing cytotoxicity is crucial for obtaining consistent results.

G cluster_workflow General Cytotoxicity Experimental Workflow A 1. Cell Culture & Seeding Seed non-target cells in 96-well plates. B 2. Compound Preparation Prepare serial dilutions of This compound. A->B C 3. Cell Treatment Treat cells and incubate for 24, 48, or 72 hours. B->C D 4. Assay Performance Perform MTT, LDH, or Apoptosis assay. C->D E 5. Data Acquisition Read absorbance/fluorescence or acquire flow cytometry data. D->E F 6. Analysis Calculate % viability/cytotoxicity and determine IC50 values. E->F

Caption: A typical workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability by assessing mitochondrial dehydrogenase activity, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[11]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for maximum LDH release (lysed cells).

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Maximum LDH Release Control: To the control wells designated for 100% cytotoxicity, add 10 µL of a lysis solution (provided in most commercial kits) and incubate for 15-20 minutes.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to all wells containing supernatant.

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the no-treatment and maximum-release controls.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol differentiates between viable, apoptotic, and necrotic cells.[12]

  • Cell Seeding and Treatment: Culture and treat cells in 6-well plates with this compound for the desired duration.

  • Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells detached with trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Troubleshooting Guide

Encountering unexpected results is common in cytotoxicity testing. This guide addresses frequent issues.

G Start Unexpected Cytotoxicity Observed Prob1 Problem: High cytotoxicity in negative/vehicle controls Start->Prob1 Prob2 Problem: High variability between replicate wells Start->Prob2 Prob3 Problem: MTT and LDH results do not correlate Start->Prob3 Cause1a Cause: Solvent (e.g., DMSO) concentration too high Prob1->Cause1a Cause1b Cause: Cell culture is unhealthy or contaminated Prob1->Cause1b Cause2a Cause: Inaccurate pipetting or uneven cell seeding Prob2->Cause2a Cause2b Cause: 'Edge effect' due to evaporation in outer wells Prob2->Cause2b Cause3a Cause: Compound interferes with MTT reduction (false positive/negative) Prob3->Cause3a Cause3b Cause: Cytostatic vs. Cytotoxic effect. (MTT low, LDH normal) Prob3->Cause3b Sol1a Solution: Ensure final solvent conc. is non-toxic (typically <0.5%) Cause1a->Sol1a Sol1b Solution: Use fresh, low-passage cells. Test for mycoplasma. Cause1b->Sol1b Sol2a Solution: Calibrate pipettes. Ensure homogenous cell suspension. Cause2a->Sol2a Sol2b Solution: Avoid using outer wells or fill them with sterile PBS. Cause2b->Sol2b Sol3a Solution: Run a cell-free control to test for compound interference. Cause3a->Sol3a Sol3b Solution: Use a third assay (e.g., apoptosis) to clarify the mechanism. Cause3b->Sol3b

Caption: A troubleshooting guide for common cytotoxicity assay issues.

Q6: My negative control (untreated cells) shows low viability. What should I do?

A6: Low viability in controls often points to underlying cell health issues. First, check the passage number of your cells; high-passage cells can lose their normal characteristics. Second, ensure your culture medium and supplements are not expired and are correctly prepared. Finally, test your cultures for contamination, especially from mycoplasma, which can affect cell health without visible signs.[12]

Q7: There is a significant discrepancy between my MTT and LDH assay results. Why?

A7: This is not uncommon and can be informative. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[10][14] A compound might inhibit metabolic processes without immediately causing cell death (a cytostatic effect), leading to a low MTT reading but normal LDH levels. Conversely, a compound could interfere with the MTT reductase enzymes or the formazan product itself, creating an artifact.[12] In this case, relying on a third method, such as an apoptosis assay or direct cell counting with a viability dye like trypan blue, is recommended to confirm the results.

Q8: How can I minimize the "edge effect" in my 96-well plates?

A8: The "edge effect," where cells in the outer wells of a plate behave differently due to increased evaporation, can cause high variability.[11] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier around the inner wells where your experimental and control samples are located.[11]

Relevant Signaling Pathways

Understanding the pathways targeted by this compound can help interpret cytotoxicity data. As a metabolite of Midostaurin, it is expected to inhibit similar downstream signaling cascades that are crucial for cell proliferation and survival.[15][16]

G cluster_membrane Cell Membrane FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->RAS KIT->PI3K KIT->STAT5 PDGFR PDGFR PDGFR->RAS PDGFR->PI3K PDGFR->STAT5 VEGFR2 VEGFR2 VEGFR2->PI3K Inhibitor (R)-3-Hydroxy Midostaurin Inhibitor->FLT3 Inhibitor->KIT Inhibitor->PDGFR Inhibitor->VEGFR2 RAF RAF RAS->RAF AKT AKT PI3K->AKT Nucleus Nucleus STAT5->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Key signaling pathways inhibited by Midostaurin and its metabolites.

References

Technical Support Center: (R)-3-Hydroxy Midostaurin Dose-Response Curve Fitting and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on generating, analyzing, and troubleshooting dose-response curves for (R)-3-Hydroxy Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a major active metabolite of Midostaurin, a multi-kinase inhibitor.[1] Its primary mechanism of action is the inhibition of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[2][3][4] By binding to the ATP-binding site of these kinases, it blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3] This inhibitory activity is particularly relevant in cancers driven by mutations in these kinases, such as Acute Myeloid Leukemia (AML) with FLT3 mutations.[2][3]

Q2: What are typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the specific kinase mutation being targeted. It has shown IC50 values in the range of 200-400 nM against FLT3-ITD and D835Y mutants.[1] An epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin has demonstrated substantial inhibition of proliferation in various cell lines, with GI50 (concentration for 50% growth inhibition) values of 63 nM for Tel-PDGFRβ, 320 nM for KIT D816V, and 650 nM for FLT3-ITD expressing BaF3 cells.[1]

Q3: Which statistical model is most appropriate for fitting my dose-response data?

A non-linear regression model is typically used to analyze dose-response data. The most common is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[5] This model estimates four key parameters: the top and bottom plateaus of the curve, the IC50 (or EC50), and the Hill slope, which describes the steepness of the curve.[5]

Q4: How should I prepare this compound for my in vitro experiments?

For in vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your dose-response experiment. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for accurate and consistent dispensing. Consider avoiding the outer wells of the microplate, which are more prone to evaporation, or fill them with sterile PBS or media.[6]

  • Possible Cause: Pipetting errors during compound dilution or addition.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. Automated liquid handlers can improve accuracy and reproducibility.[7]

  • Possible Cause: Edge effects in the microplate.

    • Solution: To mitigate evaporation from the outer wells, which can concentrate reagents, consider not using the outermost wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Problem 2: The dose-response curve does not fit a sigmoidal shape (e.g., it's flat, U-shaped, or irregular).

  • Possible Cause: Incorrect concentration range.

    • Solution: The concentration range should ideally span at least 3-4 orders of magnitude and bracket the expected IC50 value. If the curve is flat, the concentrations may be too low or too high. Perform a preliminary range-finding experiment with a wider and more spaced-out concentration series.[8]

  • Possible Cause: Compound instability or precipitation.

    • Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. Ensure the compound is fully solubilized in the stock solution and that the final concentration in the assay medium does not exceed its solubility limit. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell health issues.

    • Solution: Use cells that are in the logarithmic growth phase and have a consistent passage number.[6] Ensure cells are healthy and evenly distributed in the flask before harvesting.

Problem 3: The IC50 value is significantly different from expected values or previous experiments.

  • Possible Cause: Variation in experimental conditions.

    • Solution: Standardize all experimental parameters, including cell seeding density, incubation time, and reagent concentrations (e.g., serum concentration in the media).[6] Even minor variations can lead to shifts in the IC50.

  • Possible Cause: Issues with the detection reagent or assay protocol.

    • Solution: Ensure that the assay reagents are not expired and have been stored correctly. For assays like MTT, ensure the incubation time with the reagent is consistent and that the formazan crystals are fully dissolved before reading the absorbance.

  • Possible Cause: The chosen analysis model is inappropriate.

    • Solution: Ensure you are using a non-linear regression model appropriate for your data. If the curve does not have clear top and bottom plateaus, you may need to constrain these parameters in your curve-fitting software based on your positive and negative controls.[9]

Problem 4: The Hill slope of the curve is very shallow or very steep.

  • Possible Cause: A shallow slope (Hill slope < 1) can indicate positive cooperativity in binding, compound instability, or complex biological responses.[6]

    • Solution: Investigate the stability of the compound in your assay medium over the incubation period. Consider if the compound might have multiple targets or off-target effects at different concentrations.

  • Possible Cause: A steep slope (Hill slope > 1) might suggest positive cooperativity or could be an artifact of a narrow concentration range.[6]

    • Solution: Widen the range of concentrations tested to better define the top and bottom plateaus of the curve.

Quantitative Data Summary

CompoundCell LineTarget/MutationAssay TypeIC50 / GI50 (nM)Reference
This compound-FLT3-ITDKinase Assay200-400[1]
This compound-FLT3-D835YKinase Assay200-400[1]
(R/S)-3-Hydroxy MidostaurinBaF3Tel-PDGFRβProliferation63[1]
(R/S)-3-Hydroxy MidostaurinBaF3KIT D816VProliferation320[1]
(R/S)-3-Hydroxy MidostaurinBaF3FLT3-ITDProliferation650[1]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines a general procedure for determining the dose-response of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., from 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FLT3 / KIT / PDGFR / VEGFR2 PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilution) Treatment 4. Drug Treatment (Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Curve_Fitting 7. Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting IC50_Determination 8. IC50 Determination Curve_Fitting->IC50_Determination

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Dose-Response Curve High_Variability High Variability Start->High_Variability Bad_Fit Poor Curve Fit Start->Bad_Fit IC50_Shift IC50 Shift Start->IC50_Shift Seeding_Error Inconsistent Cell Seeding High_Variability->Seeding_Error Pipetting_Error Pipetting Error High_Variability->Pipetting_Error Concentration_Range Incorrect Concentration Range Bad_Fit->Concentration_Range Compound_Issue Compound Instability Bad_Fit->Compound_Issue IC50_Shift->Compound_Issue Assay_Conditions Variable Assay Conditions IC50_Shift->Assay_Conditions Standardize_Seeding Standardize Seeding Protocol Seeding_Error->Standardize_Seeding Calibrate_Pipettes Calibrate Pipettes Pipetting_Error->Calibrate_Pipettes Optimize_Range Optimize Concentration Range Concentration_Range->Optimize_Range Check_Solubility Check Compound Solubility Compound_Issue->Check_Solubility Control_Conditions Control All Assay Parameters Assay_Conditions->Control_Conditions

Caption: Troubleshooting logic for inconsistent dose-response curves.

References

strategies to overcome poor in vivo bioavailability of (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and strategies to overcome the challenges associated with the poor in vivo bioavailability of (R)-3-Hydroxy Midostaurin (CGP52421), a major active metabolite of the multi-kinase inhibitor Midostaurin.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a primary concern?

This compound, also known as CGP52421, is one of two major active metabolites of Midostaurin, formed primarily by CYP3A4-mediated hydroxylation.[1][2] It is a potent kinase inhibitor and contributes significantly to the overall therapeutic effect of the parent drug.[1][3] In fact, following chronic dosing of Midostaurin, the steady-state plasma levels of CGP52421 can be roughly 7-times higher than the parent drug.[4]

The concern over its bioavailability arises when considering its direct administration as a therapeutic agent. Like its parent compound and many other kinase inhibitors, it is expected to have low aqueous solubility.[5][6][7] Poor solubility is a primary cause of low and variable oral bioavailability, which can lead to sub-therapeutic plasma concentrations, unpredictable dose-responses, and potential food effects, complicating clinical development.[6][8]

Q2: What are the likely physicochemical factors contributing to its poor bioavailability?

While specific data for this compound is scarce, we can infer its properties from the parent drug, Midostaurin, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[1]

  • Low Aqueous Solubility: Kinase inhibitors are often highly lipophilic to bind to the hydrophobic ATP-binding pocket of kinases, which inherently leads to poor water solubility.[7][9] The addition of a hydroxyl group during metabolism to form CGP52421 may slightly increase polarity, but the large, complex ring structure likely keeps its solubility low.

  • High Lipophilicity: A high logP value is expected, which favors membrane permeation but can also lead to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract.

  • Extensive First-Pass Metabolism: Although it is a metabolite, if administered directly, it could be subject to further metabolism (e.g., glucuronidation at the new hydroxyl group) in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.[10]

  • High Plasma Protein Binding: Midostaurin and its metabolites are known to be extensively bound (>99.8%) to plasma proteins, primarily α1-acid glycoprotein.[1][11] While this affects distribution more than absorption, it is a critical pharmacokinetic parameter.

Q3: What advanced formulation strategies can be used to improve the oral bioavailability of this compound?

Overcoming solubility-limited absorption is key. Several "enabling" formulation technologies can be considered:

  • Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate. This is a widely used and effective strategy for BCS Class II compounds.

  • Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve bioavailability.[8] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) form fine emulsions or microemulsions in the GI tract, which keeps the drug solubilized and enhances its absorption.[8] Notably, the parent drug Midostaurin was developed in a microemulsion formulation to ensure high bioavailability.[1][5][12]

  • Nanoparticle Engineering: Reducing the particle size of the API to the nanometer range (nanonization) increases the surface area-to-volume ratio, leading to faster dissolution. This can be achieved through techniques like milling or high-pressure homogenization.

  • Lipophilic Salts: Creating a salt of the molecule with a lipophilic counterion can increase its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[8]

Q4: Could a prodrug approach be a viable chemical modification strategy?

Yes, a prodrug strategy could be highly effective, particularly by targeting the hydroxyl group.[10][13]

  • Mechanism: The hydroxyl group of this compound can be temporarily masked by attaching a "promoiety" via an ester, carbonate, or other cleavable linkage.[] This modification can increase the molecule's lipophilicity to enhance membrane permeability or be used to attach a polar group (like a phosphate) to increase aqueous solubility for parenteral formulations.[10][]

  • Benefit: The prodrug would be absorbed more efficiently and then cleaved by enzymes (in vivo, e.g., esterases in the plasma or liver) to release the active this compound.[] This approach can bypass first-pass metabolism of the parent drug by protecting the vulnerable hydroxyl group during absorption.[10]

Troubleshooting Guides
Issue 1: High variability in plasma concentrations during preclinical in vivo studies.
Possible Causes Troubleshooting Steps & Solutions
Poor and inconsistent dissolution of the crystalline API in the GI tract.1. Characterize the Solid State: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form and purity. 2. Implement an Enabling Formulation: Develop an amorphous solid dispersion (ASD) or a lipid-based formulation (e.g., SMEDDS) to improve dissolution rate and consistency.
Food Effects: The presence or absence of food can significantly alter GI physiology (pH, motility, bile salts), impacting the dissolution and absorption of a poorly soluble compound.1. Conduct Fed vs. Fasted State Studies: Systematically evaluate the compound's pharmacokinetics in both conditions. 2. Utilize Biorelevant Dissolution Media: Test formulations in vitro using Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to predict food effects.
Formulation Instability: The API may be precipitating out of the dosing vehicle before or after administration.1. Assess Kinetic Solubility: Determine the solubility of the compound in the dosing vehicle over time to ensure it remains solubilized. 2. For ASDs: Check for any signs of recrystallization during stability studies using XRPD.
Issue 2: Low systemic exposure (low Cmax and AUC) despite administering a high dose.
Possible Causes Troubleshooting Steps & Solutions
Solubility-Limited Absorption: The dose administered exceeds the amount of drug that can be solubilized in the GI fluid, creating a "brick dust" scenario.1. Reduce Particle Size: Employ micronization or nanonization to increase the surface area for dissolution. 2. Switch to an Enabling Formulation: An ASD or SMEDDS is strongly recommended to maintain the drug in a solubilized or supersaturated state.
High First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.1. Consider a Prodrug Approach: Mask the hydroxyl group to protect it from phase II metabolism (e.g., glucuronidation) during absorption.[10] 2. Conduct In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic pathways and stability of the compound.
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump it back into the GI lumen.1. Perform a Caco-2 Permeability Assay: This in vitro model can determine if the compound is a P-gp substrate. The efflux ratio (ER) will be >2 if it is. 2. Co-dosing with an Inhibitor (Experimental): In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil) to see if exposure increases.
Data & Strategy Summaries
Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

(Data sourced from human studies after administration of parent drug Midostaurin)

Compound Relative Plasma Component Plasma Half-Life (t½) Plasma Protein Binding Primary Metabolism
Midostaurin ~22%[1]~20.3 hours[1]>99.8%[11]CYP3A4[1][2]
This compound (CGP52421) ~27.7% - 38%[1][2]~33.4 hours[1]>99.8%[11]Further metabolism by CYP3A4[1]
O-demethyl Midostaurin (CGP62221) ~32.7% - 28%[1][2]~495 hours[1]>99.8%[11]Further metabolism by CYP3A4[1]
Table 2: Comparison of Bioavailability Enhancement Strategies
Strategy Mechanism of Action Pros Cons
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous form, increasing solubility and dissolution.Significant enhancement in bioavailability; well-established technology.Potential for recrystallization over time; requires careful polymer selection.
Lipid-Based Formulation (SMEDDS) Pre-dissolves the drug in lipids; forms a microemulsion in the GI tract to maintain solubility.High drug loading possible; can reduce food effects; mimics lymphatic uptake.Excipient compatibility and stability can be challenging.
Nanonization Increases surface area by reducing particle size, leading to faster dissolution.Applicable to the pure API; relatively simple concept.Risk of particle agglomeration; may not be sufficient for very low solubility.
Prodrug Synthesis Chemically modifies the drug to improve physicochemical properties (solubility, permeability).Can overcome multiple barriers simultaneously (e.g., permeability and metabolism).[]Requires significant medicinal chemistry effort; safety of the promoiety must be established.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) based on miscibility and drug-polymer interaction studies.

  • Solvent System: Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) that readily dissolves both this compound and the selected polymer.

  • Dissolution: Dissolve the API and the polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer weight ratio). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove residual solvent.

  • Milling & Sieving: Gently mill the dried ASD and sieve to obtain a uniform particle size powder.

  • Characterization:

    • DSC: Confirm the absence of a melting peak for the API, indicating it is amorphous.

    • XRPD: Confirm the absence of Bragg peaks, showing a characteristic "halo" pattern of an amorphous material.

    • Dissolution Testing: Perform dissolution tests against the crystalline API to confirm enhancement.

Protocol 2: Caco-2 Permeability Assay to Assess P-gp Efflux
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).

  • Permeability Measurement (A-to-B):

    • Add the test compound (e.g., 10 µM this compound) to the apical (A) side (representing the gut lumen).

    • At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side (representing the blood).

  • Permeability Measurement (B-to-A):

    • Add the test compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Calculate Papp (A→B) and Papp (B→A).

  • Determine Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Visualizations

cluster_Metabolism Metabolic Pathway cluster_Absorption Oral Absorption Hurdles Midostaurin Midostaurin Metabolite This compound (CGP52421) Midostaurin->Metabolite CYP3A4 (Hydroxylation) Lumen GI Lumen Enterocyte Intestinal Wall (Enterocyte) Lumen->Enterocyte Permeation Hurdle1 Hurdle1 Lumen->Hurdle1 Blood Systemic Circulation Enterocyte->Blood Absorption Hurdle2 P-gp Efflux Enterocyte->Hurdle2 Pump Out Hurdle3 First-Pass Metabolism Enterocyte->Hurdle3

Caption: Metabolism of Midostaurin and key bioavailability hurdles for its metabolite.

Start Problem: Low or Variable In Vivo Exposure Check1 Is dissolution rate-limiting? Start->Check1 Check2 Is permeability low? Check1->Check2 No Sol_Strategy Strategy: Formulation Enhancement (ASD, SMEDDS, Nanonization) Check1->Sol_Strategy Yes Check3 Is P-gp efflux significant? Check2->Check3 No Perm_Strategy Strategy: Prodrug Approach (Mask Hydroxyl Group) Check2->Perm_Strategy Yes Efflux_Strategy Strategy: Co-dose with P-gp Inhibitor (Experimental) or Prodrug Design Check3->Efflux_Strategy Yes End Re-evaluate In Vivo PK Check3->End No Sol_Strategy->End Perm_Strategy->End Efflux_Strategy->End

Caption: Troubleshooting workflow for poor in vivo bioavailability.

cluster_ASD Amorphous Solid Dispersion (ASD) Mechanism cluster_Dissolution GI Fluid ASD Drug (Amorphous) Dispersed in Polymer Matrix D1 Drug ASD->D1 Rapid Dissolution P1 Polymer ASD->P1 Result Supersaturated Solution (Higher Solubility) D1->Result D2 Drug D3 Drug P1->Result Inhibits Precipitation P2 Polymer

Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).

References

minimizing lot-to-lot variability in (R)-3-Hydroxy Midostaurin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability in experiments involving (R)-3-Hydroxy Midostaurin.

Troubleshooting Guides

Lot-to-lot variability in this compound can manifest as inconsistent IC50 values, altered cellular responses, or unexpected off-target effects. The following table outlines common issues, their potential causes related to lot-to-lot differences, and recommended solutions.

Problem Potential Cause (Lot-to-Lot Variability) Recommended Solution
Inconsistent IC50 Values Purity Differences: The percentage of the active this compound may vary between lots. Impurities can compete for binding or have their own biological activity.- Always request and review the Certificate of Analysis (CoA) for each new lot. - Perform analytical validation (e.g., HPLC-MS) to confirm purity and identity. - If possible, test a reference standard alongside the new lot.
Presence of Isomers: Contamination with the (S)-3-Hydroxy Midostaurin epimer, which has different biological activity, can alter the apparent potency.- Check the CoA for isomeric purity specifications. - Use chiral chromatography to resolve and quantify the (R) and (S) isomers if significant variability is suspected.
Residual Solvents or Synthesis Byproducts: Different levels of residual solvents or unreacted starting materials may affect compound solubility or cell health.- Review the CoA for information on residual solvents. - Ensure the final concentration of solvents like DMSO is consistent and below 0.1% in cellular assays to minimize toxicity.
Variable Cellular Response (e.g., Apoptosis, Proliferation) Degradation of the Compound: Improper storage or handling of different lots can lead to varying levels of degradation products, which may have reduced or altered activity.- Store the compound as a lyophilized powder at -20°C, protected from light and moisture. - Prepare fresh stock solutions in high-quality, anhydrous DMSO and store in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[1]
Differences in Solubility/Precipitation: Minor variations in the solid-state form (polymorphism) between lots can affect solubility and the effective concentration in your assay.- Always visually inspect for complete dissolution of the compound in DMSO. - When diluting into aqueous buffers, add the DMSO stock to the buffer drop-wise while vortexing to prevent precipitation.[2] - Perform a kinetic solubility test on new lots.
Unexpected Off-Target Effects Presence of Active Impurities: Impurities structurally related to staurosporine, the parent compound of midostaurin, can have broad kinase inhibitory profiles, leading to off-target effects.[3][4]- Scrutinize the impurity profile on the CoA. - If unexpected off-target effects are observed, consider profiling the lot against a kinase panel to identify unintended inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: We received a new lot of this compound and our IC50 value shifted significantly. What should be our first troubleshooting step?

A1: The first and most critical step is to carefully compare the Certificate of Analysis (CoA) of the new lot with the previous one. Look for any differences in purity, isomeric content, and the impurity profile. Following this, prepare a fresh stock solution from the new lot using high-quality, anhydrous DMSO and visually confirm complete dissolution. It is also advisable to re-test the old lot in parallel with the new lot to confirm that the shift is not due to other experimental variables.

Q2: How can I be sure that the this compound I'm using is the correct isomer?

A2: Reputable suppliers should provide a CoA that specifies the isomeric purity, often determined by chiral chromatography. This compound and its (S)-epimer can have different biological activities. If your results are inconsistent and you suspect isomeric contamination, you may need to perform or request an independent analysis to confirm the isomeric ratio.

Q3: What is the best way to prepare and store stock solutions of this compound to ensure stability?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-binding tubes and store them at -80°C, protected from light. When preparing for an experiment, thaw an aliquot quickly and keep it on ice. Prepare fresh dilutions in your assay medium for each experiment and do not store aqueous dilutions for extended periods.[1]

Q4: My this compound precipitates when I dilute it from the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. To prevent precipitation, ensure the final DMSO concentration in your assay is as low as possible (ideally below 0.1%). When diluting, add the DMSO stock to the aqueous medium slowly while vortexing or mixing. You can also try a serial dilution approach, where you first dilute the stock into a small volume of medium and then add that to the final volume. If precipitation persists, consider the use of a surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer, if compatible with your experimental system.[2]

Q5: What are some common impurities that could be present in a lot of this compound and how might they affect my experiment?

A5: Potential impurities can include the (S)-3-Hydroxy Midostaurin isomer, unreacted starting materials from the synthesis, and oxidation or degradation products.[5][6] Staurosporine-related impurities are of particular concern as they can be potent but non-specific kinase inhibitors, potentially leading to misleading results or off-target effects.[3][4] The presence of these impurities, even at low levels, can alter the measured potency and specificity of the compound. Always refer to the supplier's CoA for a list of specified and unspecified impurities and their levels.

Data Presentation

The following tables summarize the inhibitory activities of Midostaurin and its major metabolites, including this compound (also referred to as CGP52421 in some literature as a mixture of epimers).

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) [7][8]

Kinase TargetMidostaurinCGP62221 (Metabolite)(R,S)-3-Hydroxy Midostaurin (CGP52421)
FLT3 (Wild-Type)30-Low micromolar
FLT3-ITD<10-200-400
FLT3-D835Y<10-200-400
KIT D816V---
SYK20.8--
IGF1R---
LYN---
PDPK1---
RET---
TRKA---
VEGFR2---

Table 2: Cellular Proliferation Inhibitory Activity (GI50, nM) [8]

Cell LineFLT3 StatusMidostaurinCGP62221 (Metabolite)(R,S)-3-Hydroxy Midostaurin (CGP52421)
BaF3/FLT3-ITDITD Mutant--650
MV4-11ITD Mutant (homozygous)~15--
MOLM-13ITD Mutant (heterozygous)~29--
BaF3/KIT D816V---320
BaF3/Tel-PDGFRβ---63

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for FLT3 and is designed to measure the affinity of this compound for the FLT3 kinase.[7][9][10]

Materials:

  • Recombinant FLT3 enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, create an intermediate dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

  • Kinase/Antibody Mixture: Prepare a 2X solution of FLT3 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 4 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based FLT3-ITD Proliferation Assay (MV4-11 Cells)

This protocol describes a method to determine the effect of this compound on the proliferation of the FLT3-ITD positive human AML cell line, MV4-11.[4][11][12]

Materials:

  • MV4-11 cells

  • IMDM medium supplemented with 10% FBS

  • This compound

  • DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Culture: Culture MV4-11 cells in suspension in IMDM with 10% FBS at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[4]

  • Cell Seeding: Count the cells and adjust the density to 2 x 10⁵ cells/mL. Seed 50 µL of the cell suspension (10,000 cells/well) into a 96-well opaque-walled plate.

  • Compound Treatment: Prepare a serial dilution of this compound in the culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 50 µL of the diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the GI50 value.

Protocol 3: Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is for assessing the inhibition of FLT3 signaling by this compound in FLT3-ITD positive cells.[13][14][15][16]

Materials:

  • MV4-11 cells

  • This compound

  • DMSO

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, and a loading control (e.g., β-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat MV4-11 cells with various concentrations of this compound or DMSO control for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein and the loading control.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK FLT3_ITD FLT3-ITD Mutant FLT3_ITD->PI3K_AKT Constitutive Activation FLT3_ITD->RAS_MAPK STAT5 STAT5 FLT3_ITD->STAT5 R3H_Midostaurin (R)-3-Hydroxy Midostaurin R3H_Midostaurin->FLT3_ITD Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lot_Verification Lot Verification (CoA Analysis) Stock_Solution Prepare Stock Solution (Anhydrous DMSO, -80°C) Lot_Verification->Stock_Solution Serial_Dilution Serial Dilution in Assay Medium Stock_Solution->Serial_Dilution Cell_Treatment Cell Treatment (e.g., MV4-11 cells) Serial_Dilution->Cell_Treatment Incubation Incubation (e.g., 72 hours) Cell_Treatment->Incubation Readout Assay Readout (Viability, Western Blot, etc.) Incubation->Readout Data_Normalization Data Normalization (vs. Vehicle Control) Readout->Data_Normalization IC50_Calculation IC50/GI50 Calculation Data_Normalization->IC50_Calculation Troubleshooting_Logic Start Inconsistent Results Observed Check_CoA Compare CoA of Lots (Purity, Impurities) Start->Check_CoA Check_Handling Review Compound Handling & Storage Start->Check_Handling Check_Protocol Verify Experimental Protocol Consistency Start->Check_Protocol Purity_Issue Purity/Impurity Difference Identified Check_CoA->Purity_Issue Yes No_Obvious_Issue No Obvious Issue Found Check_CoA->No_Obvious_Issue No Handling_Issue Improper Handling Identified Check_Handling->Handling_Issue Yes Check_Handling->No_Obvious_Issue No Protocol_Issue Protocol Deviation Identified Check_Protocol->Protocol_Issue Yes Check_Protocol->No_Obvious_Issue No Qualify_Lot Qualify New Lot (Analytical Chemistry) Purity_Issue->Qualify_Lot Revise_SOP Revise SOP for Handling & Storage Handling_Issue->Revise_SOP Standardize_Protocol Standardize Protocol & Re-train Protocol_Issue->Standardize_Protocol Test_Assay_Components Test Other Assay Components (Cells, Reagents) No_Obvious_Issue->Test_Assay_Components

References

Validation & Comparative

(R)-3-Hydroxy Midostaurin vs. Midostaurin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM), and its major active metabolite, (R)-3-Hydroxy Midostaurin (also known as CGP52421). This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the pertinent signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Midostaurin is a potent inhibitor of multiple kinases, including FLT3 and KIT, which are crucial drivers in certain hematological malignancies. Upon administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: this compound (CGP52421) and CGP62221. Pharmacokinetic studies have revealed that CGP52421 accumulates in the plasma to a significantly greater extent than the parent drug upon chronic dosing. While both Midostaurin and its metabolites exhibit inhibitory activity against key oncogenic kinases, their potencies differ. This comparison guide delves into the available data to elucidate the comparative efficacy of Midostaurin and its prominent metabolite, this compound.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
Kinase TargetMidostaurinThis compound (CGP52421)Reference
FLT3 (Wild-Type)-Low Micromolar[1]
FLT3-ITD<10200-400[1][2]
FLT3-D835Y-200-400[1]
KIT D816V-GI50 = 320[1]
SYK20.8-[3]
VEGFR286-[4]
PDGFR80GI50 = 63 (Tel-PDGFRβ)[1][4]
PKCα20-302-4 times less potent than Midostaurin[4]

Note: IC50 values are sourced from multiple publications and may have been determined under slightly different experimental conditions. The data for this compound is more limited in the public domain compared to Midostaurin.

Table 2: Comparative Cellular Activity
Cell LineAssayMidostaurinThis compound (CGP52421)Reference
HMC-1.1 (Mast Cell Leukemia)Proliferation (IC50)50-250 nMNo comparable anti-proliferative effects up to 1 µM[5]
HMC-1.2 (Mast Cell Leukemia)Proliferation (IC50)50-250 nMNo comparable anti-proliferative effects up to 1 µM[5]
HMC-1.1 / HMC-1.2Apoptosis InductionInduces apoptosisDoes not induce apoptosis[5]
HMC-1 (KIT V560G/D816V)KIT DephosphorylationInduces dephosphorylationNo effect on KIT activation[5]
Blood BasophilsIgE-dependent Histamine Release (IC50)<1 µM<1 µM[5]

Experimental Protocols

Radiometric Kinase Assay (for IC50 Determination)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases using a radiometric assay, which is considered a gold standard.[3][6][7]

Objective: To measure the half-maximal inhibitory concentration (IC50) of Midostaurin and this compound against specific kinase targets.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • ATP solution

  • Test compounds (Midostaurin, this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the respective kinase, and the specific substrate.

  • Add the diluted test compounds to the wells. Include a control with DMSO only (no inhibitor).

  • To initiate the kinase reaction, add a mixture of unlabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP) to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose or filter paper.

  • Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[8][9][10]

Objective: To determine the effect of Midostaurin and this compound on the viability of cancer cell lines (e.g., FLT3-ITD positive leukemia cells).

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (Midostaurin, this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL for suspension cells) in 100 µL of culture medium per well.[9]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO in medium).

  • Incubate the plate for the desired exposure time (e.g., 72 hours).[9]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% inhibition of cell growth) can be calculated from the dose-response curve.

Mandatory Visualization

FLT3 Signaling Pathway and Inhibition

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by Midostaurin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FL FLT3 Ligand FL->FLT3 Binds Proliferation Cell Proliferation Survival Differentiation STAT5->Proliferation Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and points of inhibition by Midostaurin.

Experimental Workflow for Comparative Efficacy

Experimental_Workflow Workflow for Comparative Efficacy Analysis cluster_invitro In Vitro Assays cluster_compounds Test Compounds cluster_analysis Data Analysis & Comparison Kinase_Assay Radiometric Kinase Assay (IC50 Determination) Data_Comparison Comparative Analysis of IC50 and GI50 values Kinase_Assay->Data_Comparison Cell_Assay Cell Viability Assay (MTT) (GI50 Determination) Cell_Assay->Data_Comparison Midostaurin Midostaurin Midostaurin->Kinase_Assay Midostaurin->Cell_Assay R3HM This compound R3HM->Kinase_Assay R3HM->Cell_Assay

Caption: Experimental workflow for comparing the efficacy of the compounds.

Conclusion

The available data indicates that while both Midostaurin and its major metabolite, this compound (CGP52421), possess inhibitory activity against key oncogenic kinases, their efficacy profiles are distinct. Midostaurin is a potent inhibitor of FLT3-ITD and other kinases. In contrast, this compound demonstrates reduced potency against FLT3-ITD and shows significantly diminished anti-proliferative and pro-apoptotic activity in mast cell leukemia lines compared to the parent compound.[5] However, it retains activity against IgE-dependent histamine release.[5] The substantial accumulation of this compound in plasma suggests that its contribution to the overall clinical activity and potential side-effect profile of Midostaurin warrants further investigation. This comparative guide highlights the importance of characterizing the activity of drug metabolites in preclinical and clinical drug development.

References

A Comparative Guide to Second-Generation FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving leukemogenesis and are associated with a poor prognosis.[1] This has established FLT3 as a critical therapeutic target in AML.

This guide provides a comparative analysis of (R)-3-Hydroxy Midostaurin, an active metabolite of the first-generation multi-kinase inhibitor midostaurin, and prominent second-generation FLT3 inhibitors: gilteritinib, quizartinib, and crenolanib. While direct comprehensive data for this compound is limited, this comparison will focus on the parent compound, midostaurin, as a benchmark against the more potent and selective second-generation agents.

Overview of FLT3 Inhibitors

FLT3 inhibitors are broadly classified into two generations. First-generation inhibitors, such as midostaurin, are multi-kinase inhibitors with activity against various other kinases.[1][3] Second-generation inhibitors were designed to be more potent and selective for FLT3, with the aim of improving efficacy and reducing off-target toxicities.[4]

This compound is a major metabolite of midostaurin.[5] Preclinical data indicates that it possesses inhibitory activity against FLT3 mutants.[5]

Gilteritinib is a potent, oral, second-generation FLT3 inhibitor that targets both FLT3-ITD and TKD mutations.[6][7] It is approved for the treatment of relapsed or refractory FLT3-mutated AML.[6][7]

Quizartinib is another potent, oral, second-generation FLT3 inhibitor with high selectivity for FLT3-ITD.[8][9] It has been investigated in both newly diagnosed and relapsed/refractory FLT3-ITD positive AML.[10][11]

Crenolanib is a potent, type I pan-FLT3 inhibitor, active against both ITD and TKD mutations.[4][12][13][14][15] It is being evaluated in clinical trials for newly diagnosed FLT3-mutated AML.[12][13][14][15]

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for midostaurin (and its metabolite this compound where available) and the second-generation FLT3 inhibitors.

Table 1: In Vitro Potency of FLT3 Inhibitors

InhibitorTargetIC50 (nM)Cell LineGI50 (nM)
This compound FLT3-ITD, FLT3-D835Y200-400[5]BaF3-FLT3-ITD650[5]
Midostaurin SYK20.8[16]MOLM-13 (FLT3-ITD)~200[17]
Gilteritinib ----
Quizartinib ----
Crenolanib ----

Data for gilteritinib, quizartinib, and crenolanib IC50 and GI50 values were not consistently available in the provided search results for a direct comparison in this format.

Table 2: Clinical Efficacy in Newly Diagnosed FLT3-Mutated AML

InhibitorTrial/StudyComparatorPrimary EndpointResult
Midostaurin RATIFYPlacebo + Standard ChemotherapyOverall Survival (OS)Significant improvement in OS[18]
Gilteritinib Phase II (NCT03836209)Midostaurin + Standard ChemotherapyMeasurable Residual Disease (MRD) NegativityHigher remission and transplant rates, but no significant improvement in MRD negativity[6]
Quizartinib QuANTUM-FirstPlacebo + Standard ChemotherapyOverall Survival (OS)Improved OS[10]
Crenolanib Phase III (NCT03258931)Midostaurin + Standard ChemotherapyEvent-Free Survival (EFS)Ongoing[13][14][15]

Table 3: Clinical Efficacy in Relapsed/Refractory FLT3-Mutated AML

InhibitorTrial/StudyComparatorPrimary EndpointResult
Gilteritinib ADMIRALSalvage ChemotherapyOverall Survival (OS)Significant improvement in OS[7]
Quizartinib ----
Crenolanib ----

Data for quizartinib and crenolanib in the relapsed/refractory setting from head-to-head trials was not available in the provided search results.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by FLT3 inhibitors. In AML, mutated FLT3 is constitutively active, leading to the activation of downstream pathways like RAS-MEK-ERK, PI3K-AKT, and STAT5, which promote cell proliferation and survival.[17]

FLT3_Signaling FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3i FLT3 Inhibitors (this compound, Gilteritinib, Quizartinib, Crenolanib) FLT3i->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and inhibition.

Experimental Workflow: In Vitro Kinase Assay

This workflow outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of FLT3 inhibitor start->prep_inhibitor add_kinase Add recombinant FLT3 kinase prep_inhibitor->add_kinase add_substrate Add substrate and ATP add_kinase->add_substrate incubate Incubate at room temperature add_substrate->incubate measure Measure kinase activity (e.g., luminescence) incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: In vitro FLT3 kinase assay workflow.

Experimental Workflow: Cell Viability Assay

This workflow illustrates the steps to assess the effect of an FLT3 inhibitor on the viability of AML cells.

Cell_Viability_Workflow start Start seed_cells Seed AML cells in 96-well plates start->seed_cells add_inhibitor Add serial dilutions of FLT3 inhibitor seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure cell viability (e.g., absorbance, luminescence) add_reagent->measure analyze Calculate GI50 measure->analyze end End analyze->end

Caption: Cell viability assay workflow.

Experimental Protocols

In Vitro FLT3 Kinase Assay (Luminescence-based)

Objective: To determine the IC50 value of a test compound against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (FLT3 inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the recombinant FLT3 kinase to the wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.[19]

Cell Viability Assay (MTT Assay)

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound on FLT3-mutated AML cells.

Materials:

  • FLT3-mutated AML cell line (e.g., MOLM-13, MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (FLT3 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density.

  • Prepare a serial dilution of the test compound and add it to the cells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[17][20]

In Vivo AML Mouse Model

Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of FLT3-ITD AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

  • Test compound formulated for oral gavage or intraperitoneal injection

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometer for analyzing human cell engraftment in bone marrow and peripheral blood

Procedure:

  • Inject the AML cells intravenously or subcutaneously into the immunodeficient mice.

  • Allow the leukemia to establish, which can be monitored by checking for human CD45+ cells in the peripheral blood.

  • Once the disease is established, randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the desired dosing schedule and route.

  • Monitor the health of the mice and measure tumor volume (for subcutaneous models) regularly.

  • At the end of the study, or when humane endpoints are reached, euthanize the mice.

  • Collect bone marrow, spleen, and peripheral blood to assess the leukemic burden by flow cytometry (percentage of human CD45+ cells).

  • Analyze the data to determine the effect of the treatment on tumor growth, leukemic burden, and overall survival.[21][22]

Conclusion

Second-generation FLT3 inhibitors represent a significant advancement in the targeted therapy of FLT3-mutated AML, offering improved potency and selectivity over the first-generation inhibitor midostaurin. While direct comparative data for this compound is sparse, the available information on its parent compound, midostaurin, highlights the superior clinical activity of second-generation agents like gilteritinib and quizartinib in various clinical settings. The choice of a specific FLT3 inhibitor will depend on the clinical context, including the patient's disease status (newly diagnosed vs. relapsed/refractory) and specific FLT3 mutation type. The provided experimental protocols offer a foundation for the preclinical evaluation and comparison of novel FLT3 inhibitors.

References

A Comparative Guide to the Validation of (R)-3-Hydroxy Midostaurin as a Pharmacodynamic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1] Its mechanism of action involves the inhibition of several key signaling kinases, most notably FLT3 and KIT.[2][3] The development and clinical application of such targeted therapies rely heavily on pharmacodynamic (PD) biomarkers to confirm target engagement, understand the drug's biological effects, and optimize dosing.[4][5]

This guide provides a comprehensive comparison of (R)-3-Hydroxy Midostaurin, a major active metabolite of Midostaurin, as a pharmacodynamic biomarker against other potential alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and validating appropriate biomarkers for Midostaurin and other kinase inhibitors.

Midostaurin's Mechanism of Action and Key Signaling Pathways

Midostaurin functions by binding to the ATP-binding site of multiple receptor tyrosine kinases, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[2] In FLT3-mutated AML, this action inhibits the constitutive signaling that drives leukemic cell proliferation and survival.[3][6] The primary pathways affected include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Midostaurin Midostaurin & Active Metabolites Midostaurin->FLT3 Inhibition

Caption: FLT3 signaling pathways inhibited by Midostaurin.

Comparative Analysis of Pharmacodynamic Biomarkers

The selection of a PD biomarker depends on its ability to accurately reflect the drug's biological activity. The ideal biomarker is sensitive, specific, reproducible, and clinically relevant. Below is a comparison of this compound with direct and downstream biomarkers for Midostaurin therapy.

BiomarkerTypeRationale for UseAdvantagesDisadvantages
This compound Metabolite ConcentrationA major, pharmacologically active metabolite that contributes significantly to total drug exposure and efficacy.[6][9][10]Long half-life (~495 h) provides a stable measure of sustained drug exposure[10]; quantifiable with high precision via LC-MS/MS.Indirect measure of target engagement; requires specialized bioanalytical equipment.
Midostaurin (Parent Drug) Parent Drug ConcentrationStandard for pharmacokinetic (PK) analysis and PK/PD modeling.Well-established analytical methods[11]; directly reflects administered drug levels.Shorter half-life (~20.3 h) than its active metabolite, may not fully represent total biological activity over time.[10]
Phospho-FLT3 (pFLT3) Direct Target EngagementDirectly measures the inhibition of the primary drug target, providing proof-of-mechanism.[5][12]High biological relevance; directly demonstrates that the drug is hitting its target.Technically challenging (requires viable tumor cells); potential for sample instability; signal can be transient.[12]
Phospho-STAT5 / S6 / ERK Downstream PathwayMeasures the functional consequence of target inhibition, providing proof-of-concept.[5][6][7]Reflects the broader biological impact on signaling networks.Signal can be affected by pathway crosstalk and feedback loops, potentially complicating interpretation.[6]

In-Depth Analysis: this compound

Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into two major active metabolites: CGP62221 and CGP52421.[9][13] CGP52421 is a mixture of (R) and (S) epimers of 3-Hydroxy Midostaurin. The (R)-epimer, this compound, is a significant circulating metabolite.[14]

Validation as a Biomarker: The rationale for using this compound as a PD biomarker is grounded in its potent biological activity and pharmacokinetic profile.

  • Potency: In vitro studies show that the epimeric mixture containing this compound is equivalent in activity to the parent drug, Midostaurin, in inhibiting FLT3 kinase.[9] It demonstrates potent inhibition of cell lines driven by FLT3-ITD mutations.[14]

  • Exposure: Following oral administration of Midostaurin, the metabolite CGP52421 accounts for a substantial portion (32.7%) of the total circulating drug-related components and has a significantly longer half-life (495 hours) than the parent compound (20.3 hours).[10]

This combination of high potency and sustained exposure suggests that this compound is a major contributor to the overall clinical efficacy of Midostaurin. Measuring its concentration provides a more integrated picture of the total, sustained inhibitory pressure on the target kinase than measuring the parent drug alone.

Quantitative Data Summary
CompoundTarget / Cell LineIC50 / GI50 (nM)Reference
This compound FLT3-ITD mutant200 - 400[14]
This compound FLT3 D835Y mutant200 - 400[14]
Metabolite Mix (CGP52421) Tel-PDGFRβ BaF3 cells63[14]
Metabolite Mix (CGP52421) KIT D816V BaF3 cells320[14]
Metabolite Mix (CGP52421) FLT3-ITD BaF3 cells650[14]

Experimental Protocols

Quantification of this compound via LC-MS/MS

This method allows for the precise measurement of the metabolite in patient plasma or serum.

  • Sample Preparation:

    • Thaw patient plasma or serum samples on ice.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the prepared sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.

    • Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

    • Quantify the concentration of this compound in the patient samples by interpolating their peak area ratios from the standard curve.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Plasma/Serum Sample B 2. Add Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifuge C->D E 5. Collect Supernatant D->E F 6. LC-MS/MS Injection E->F G 7. Quantification vs. Standard Curve F->G H Result G->H Final Concentration

Caption: Workflow for LC-MS/MS quantification of metabolites.

Measurement of pFLT3 by Flow Cytometry

This protocol measures direct target inhibition in leukemic blast cells from patient blood or bone marrow.

  • Sample Processing:

    • Collect whole blood or bone marrow aspirate in heparinized tubes.

    • Lyse red blood cells using a commercial lysis buffer.

    • Wash the remaining white blood cells with phosphate-buffered saline (PBS).

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based fixation buffer to preserve the cellular state and phosphorylation events.

    • Permeabilize the cell membranes with a methanol or detergent-based buffer to allow antibodies to access intracellular proteins.

  • Antibody Staining:

    • Incubate cells with a cocktail of fluorescently-labeled antibodies.

      • Phospho-specific antibody: An antibody that specifically recognizes the phosphorylated form of FLT3 (e.g., anti-pFLT3-PE).

      • Cell surface markers: Antibodies to identify the leukemic blast population (e.g., CD45, CD34, CD117).

    • Wash cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a multi-color flow cytometer.

    • Using analysis software, first "gate" on the leukemic blast population based on their surface marker expression (e.g., low CD45, high CD117).

    • Within the blast gate, measure the median fluorescence intensity (MFI) of the anti-pFLT3 antibody to quantify the level of FLT3 phosphorylation. Compare pre-dose and post-dose samples to determine the percent inhibition.

G cluster_prep Cell Preparation cluster_analysis Staining & Analysis A 1. Whole Blood / BMMC B 2. RBC Lysis A->B C 3. Fix & Permeabilize B->C D 4. Antibody Staining (pFLT3, CD Markers) C->D E 5. Flow Cytometry Acquisition D->E F 6. Gating & Analysis E->F G Result F->G % Target Inhibition

Caption: Workflow for pFLT3 analysis by flow cytometry.

Conclusion

The validation of a pharmacodynamic biomarker is critical for the successful development of targeted therapies like Midostaurin. While direct measurement of target phosphorylation (pFLT3) provides the most definitive proof of mechanism, it faces technical and logistical challenges.

This compound emerges as a highly valuable and robust surrogate biomarker. Its potent, sustained activity and long pharmacokinetic half-life mean its concentration in plasma likely reflects the total, integrated inhibitory pressure on FLT3 more accurately than the parent compound alone. Its precise quantification via LC-MS/MS offers a reliable and reproducible endpoint for clinical trials.

For a comprehensive understanding of drug action, an optimal strategy would involve a multi-biomarker approach: using This compound concentration for robust PK/PD modeling of drug exposure and response, complemented by pFLT3 measurements at key time points to directly confirm target engagement in the relevant cell population. This dual approach provides a powerful toolkit for researchers to optimize dosing, predict response, and ultimately improve patient outcomes.

References

Preclinical Showdown: (R)-3-Hydroxy Midostaurin vs. Sorafenib in FLT3-ITD Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant therapeutic challenge, necessitating the development of targeted inhibitors. Midostaurin, a multi-kinase inhibitor, was the first FLT3 inhibitor approved for this indication. Its primary active metabolite, (R)-3-Hydroxy Midostaurin (also known as CGP52421), plays a crucial role in its in vivo activity. Sorafenib, another multi-kinase inhibitor, has also demonstrated significant preclinical and clinical activity against FLT3-ITD positive AML. This guide provides a detailed preclinical comparison of this compound and sorafenib in FLT3-ITD models, focusing on their biochemical and cellular potency, and providing insights into their mechanisms of action.

Data Presentation: In Vitro Potency

The following tables summarize the available quantitative data on the inhibitory activities of this compound and sorafenib against FLT3-ITD. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent preclinical investigations.

Table 1: Comparative Potency against FLT3-ITD

CompoundAssay TypeCell Line/SystemIC50 (nM)Reference
This compound (CGP52421) FLT3 Kinase InhibitionIn vitroEquivalent to Midostaurin[1]
Cell ProliferationCancer cell lines2-4 times less potent than Midostaurin[1]
Sorafenib FLT3-ITD PhosphorylationCulture Medium1-10[2]
FLT3-ITD PhosphorylationPlasmaPotency varies[2]

Note: The potency of this compound in inhibiting the FLT3 kinase is comparable to its parent compound, midostaurin. However, its effect on overall cancer cell proliferation is reportedly lower[1]. Sorafenib demonstrates high potency in inhibiting FLT3-ITD phosphorylation in cell-free and cell-based assays[2].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade AKT AKT FLT3->AKT Phosphorylation Cascade ERK ERK FLT3->ERK Phosphorylation Cascade pSTAT5 p-STAT5 STAT5->pSTAT5 pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation Inhibitor This compound or Sorafenib Inhibitor->FLT3 Inhibition

Caption: FLT3-ITD Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis start Start: FLT3-ITD+ AML Cell Lines treatment Treat with this compound or Sorafenib (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (p-FLT3, p-STAT5, p-AKT, p-ERK) treatment->western kinase Kinase Inhibition Assay (Biochemical) treatment->kinase ic50 Determine IC50 Values viability->ic50 pathway Assess Pathway Inhibition western->pathway kinase->ic50 end Conclusion: Comparative Efficacy ic50->end pathway->end

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of FLT3 inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and sorafenib in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for FLT3 Signaling Pathway
  • Cell Treatment: Seed FLT3-ITD positive AML cells in 6-well plates and treat with various concentrations of this compound or sorafenib for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
  • Assay Components: The assay is typically performed in a 96-well or 384-well plate format and includes the recombinant FLT3-ITD kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: Add serial dilutions of this compound or sorafenib to the wells containing the kinase and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate, typically using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Conclusion

Based on the available preclinical data, both this compound and sorafenib are potent inhibitors of the FLT3-ITD signaling pathway. While sorafenib has shown high potency in various in vitro models, this compound's activity is notable as a key active metabolite of the clinically approved drug, midostaurin. A direct, comprehensive preclinical comparison under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies and potential therapeutic advantages. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which are essential for advancing the development of more effective targeted therapies for FLT3-ITD positive AML.

References

Synergistic Effects of (R)-3-Hydroxy Midostaurin with Other Targeted Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor midostaurin, when used in combination with other targeted therapeutic agents. This compound is also known by its developmental code CGP52421. Due to the limited availability of specific quantitative data on the synergistic effects of this compound, this guide also includes data on its parent compound, midostaurin, to provide a broader context for its potential combination therapies.

Data Presentation: Quantitative Analysis of Synergistic Interactions

Table 1: Synergistic Interaction of this compound (CGP52421) with Cladribine

Cell LineCancer TypeCombination AgentObserved EffectQuantitative Synergy Data
HMC-1.2Mast Cell LeukemiaCladribine (2CdA)Cooperation in producing growth inhibition.[1]Not available in the reviewed literature.

Table 2: Synergistic Interactions of Midostaurin with Other Targeted Agents

Cell Line(s)Cancer TypeCombination AgentKey FindingsQuantitative Synergy Data (Example)
Various AML cell lines (without FLT3 mutations)Acute Myeloid Leukemia (AML)All-Trans Retinoic Acid (ATRA)Dose-dependent dual effects: low-dose midostaurin with ATRA induces differentiation, while high-dose midostaurin with ATRA triggers apoptosis.[2][3]Specific Combination Index (CI) values not provided, but synergistic/additive effects were reported.
FLT3-ITD-positive AML cell linesAcute Myeloid Leukemia (AML)SYK inhibitors (e.g., R406, PRT062607)Potentiation of the anti-leukemic effects of midostaurin, especially in the context of resistance.[4]Combination indices indicated synergy.[4]
HMC-1 cellsMast Cell NeoplasmsInhibitors of Lyn and BtkSynergistic contribution to apoptosis.[5]Not specified.
FLT3-ITD leukemic cellsAcute Myeloid Leukemia (AML)Selective inhibitors of Akt and p38 MAPKSynergy in overcoming stromal-mediated cytoprotection.[5]Not specified.

Experimental Protocols

The following is a representative protocol for assessing the synergistic effects of this compound and a combination agent on cancer cell viability. This protocol is based on standard methodologies for in vitro drug combination studies.

Objective: To determine if this compound and a selected targeted agent exhibit synergistic, additive, or antagonistic effects on the proliferation of a cancer cell line (e.g., HMC-1.2).

Materials:

  • This compound (CGP52421)

  • Combination agent (e.g., Cladribine)

  • HMC-1.2 human mast cell leukemia cell line

  • Appropriate cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with supplements)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, or a fluorescence-based assay like CyQuant)

  • Plate reader (spectrophotometer or fluorometer)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture:

    • Culture HMC-1.2 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in the exponential growth phase.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the combination agent in DMSO.

    • Create a series of dilutions of each drug in the cell culture medium.

  • Cell Seeding:

    • Count the cells and adjust the density to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed the cells into 96-well plates and incubate for 24 hours to allow them to acclimate.

  • Drug Treatment:

    • Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as a control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay (MTT Assay Example):

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound, as a metabolite of midostaurin, is expected to target a similar spectrum of kinases, though with potentially different potencies. Midostaurin is known to inhibit multiple receptor tyrosine kinases that are crucial for the growth and survival of cancer cells.

Midostaurin_Signaling_Pathway Key Signaling Pathways Inhibited by Midostaurin Midostaurin Midostaurin / this compound FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits SYK SYK Midostaurin->SYK inhibits PKC PKC Midostaurin->PKC inhibits PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT->PI3K KIT->RAS KIT->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Key signaling pathways targeted by Midostaurin.

Experimental Workflow

The process of identifying and validating synergistic drug combinations involves a structured workflow from initial screening to in-depth analysis.

Synergy_Experiment_Workflow Experimental Workflow for Synergy Assessment Start Start: Hypothesize Synergy Cell_Culture Cell Line Culture (e.g., HMC-1.2) Start->Cell_Culture Drug_Prep Prepare Drug Dilutions (this compound & Agent B) Cell_Culture->Drug_Prep Treatment Treat Cells with Drug Matrix (Single agents and combinations) Drug_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CyQuant) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate % Viability & IC50s Viability_Assay->Data_Analysis CI_Calc Calculate Combination Index (CI) using Chou-Talalay Method Data_Analysis->CI_Calc Conclusion Conclusion: Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) CI_Calc->Conclusion

Caption: A typical workflow for an in vitro synergy experiment.

Logical Relationship: Rationale for Combination Therapy

The rationale for combining this compound with other targeted agents often stems from the goal of overcoming resistance or achieving a more potent anti-cancer effect by targeting multiple nodes in a signaling network.

Combination_Therapy_Rationale Rationale for Combination Therapy R3HM This compound (Targets primary oncogenic driver, e.g., FLT3/KIT) Primary_Pathway Primary Oncogenic Signaling Pathway R3HM->Primary_Pathway Inhibits Apoptosis Enhanced Apoptosis R3HM->Apoptosis AgentB Targeted Agent B (e.g., Cladribine, SYK inhibitor) Resistance_Pathway Compensatory/Resistance Signaling Pathway AgentB->Resistance_Pathway Inhibits AgentB->Apoptosis Growth_Inhibition Increased Growth Inhibition Primary_Pathway->Growth_Inhibition Resistance_Pathway->Growth_Inhibition Synergy Synergistic Anti-Cancer Effect Apoptosis->Synergy Growth_Inhibition->Synergy

References

Comparative Bioactivity of Midostaurin and its Metabolites, Including (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential activities of the multi-kinase inhibitor Midostaurin and its primary active metabolites.

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Its therapeutic effects are attributed not only to the parent drug but also to its major active metabolites, CGP62221 and CGP52421 ((R)- and (S)-3-Hydroxy Midostaurin).[4][5][6] This guide provides a comparative analysis of their bioactivities, supported by available experimental data.

Mechanism of Action

Midostaurin and its metabolites exert their effects by inhibiting a range of protein kinases.[4][5][7] This inhibition disrupts signaling pathways that are crucial for the proliferation and survival of cancer cells.[7][8] Key targets include:

  • FLT3 (Fms-like tyrosine kinase 3): Wild-type and mutated forms (ITD and TKD), which are common in AML.[7][8][9]

  • KIT: Wild-type and D816V mutant, implicated in systemic mastocytosis.[7][8]

  • Protein Kinase C (PKC): A family of serine/threonine kinases involved in various cellular processes.[4][10][11]

  • Other Receptor Tyrosine Kinases: Including PDGFR (platelet-derived growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[4][7][11]

The inhibition of these kinases leads to cell cycle arrest and apoptosis in malignant cells.[8]

Comparative Bioactivity Data

While specific comparative data for the individual (R) and (S) enantiomers of 3-Hydroxy Midostaurin (CGP52421) is limited, studies have evaluated the bioactivity of Midostaurin and its primary metabolites, CGP62221 and the epimeric mixture of CGP52421.

(R)-3-Hydroxy Midostaurin (a component of CGP52421) has demonstrated inhibitory activity against FLT3 mutants (ITD and D835Y) with IC50 values in the 200-400 nM range and low micromolar activity against the wild-type enzyme.[12] The mixture of (R)- and (S)-3-Hydroxy Midostaurin significantly inhibits the proliferation of cell lines expressing Tel-PDGFRβ (GI50=63 nM), KIT D816V (GI50=320 nM), and FLT3-ITD (GI50=650 nM).[12]

Studies comparing Midostaurin and its metabolites have shown that while both CGP62221 and CGP52421 contribute to the overall activity, they have distinct profiles. For instance, Midostaurin and CGP62221 effectively inhibit the proliferation of the HMC-1.2 mast cell leukemia cell line, whereas CGP52421 shows weaker anti-proliferative effects.[13][14] However, all three compounds are capable of suppressing IgE-dependent histamine release.[13][14]

The following table summarizes the available inhibitory concentration (IC50) and growth inhibition (GI50) data for Midostaurin and its metabolites against various kinases and cell lines.

Compound/MetaboliteTargetAssay TypeIC50 / GI50 (nM)
Midostaurin FLT3-ITD expressing cellsCell Growth<10[15]
FLT3-TKD expressing cellsCell Growth<10[15]
SYKEnzyme Assay20.8[16]
Ba/F3-TEL-SYK cellsCell Growth101.2[17]
CGP62221 HMC-1.1 & HMC-1.2 cellsCell Growth50-250[13]
This compound FLT3-ITD mutantNot Specified200-400[12]
FLT3 D835Y mutantNot Specified200-400[12]
CGP52421 (epimeric mixture) Tel-PDGFRβ BaF3 cellsCell Proliferation63[12]
KIT D816V BaF3 cellsCell Proliferation320[12]
FLT3-ITD BaF3 cellsCell Proliferation650[12]

Experimental Protocols

In Vitro Kinase Assays: The inhibitory activity of the compounds against specific kinases is often determined using radiometric transphosphorylation assays.[1] These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The amount of radioactivity incorporated into the substrate is quantified to determine the level of kinase activity, and the IC50 value is calculated as the concentration of the inhibitor required to reduce this activity by 50%.

Cellular Proliferation Assays (e.g., MTT Assay): The effect of the compounds on cell growth is typically assessed using proliferation assays.[18] A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19]

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A detergent or solvent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the metabolic pathway of Midostaurin and a key signaling pathway it inhibits.

Midostaurin_Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 Hepatic Metabolism CGP62221 CGP62221 (O-demethylated metabolite) CYP3A4->CGP62221 CGP52421 CGP52421 ((R/S)-3-Hydroxy Midostaurin) CYP3A4->CGP52421

Metabolic conversion of Midostaurin by CYP3A4.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Midostaurin Midostaurin & Metabolites Midostaurin->FLT3 Inhibits

References

Correlating In Vitro Efficacy to In Vivo Antileukemic Activity of (R)-3-Hydroxy Midostaurin and a Comparative Analysis with Alternative FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical antileukemic profile of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. This document provides a comparative analysis of its in vitro activity against key leukemia-driving mutations with that of its parent compound and other prominent FLT3 inhibitors. While in vivo data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its potential in vivo correlation by detailing relevant experimental models and presenting available data for comparable agents.

Midostaurin, a cornerstone in the treatment of FLT3-mutated Acute Myeloid Leukemia (AML), undergoes extensive metabolism in the liver, primarily by the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 and CGP52421.[1] CGP52421 is a racemic mixture of this compound and (S)-3-Hydroxy Midostaurin. These metabolites are not mere byproducts; they exhibit significant biological activity and contribute to the overall therapeutic effect of the parent drug. Understanding the specific antileukemic properties of each metabolite, particularly the (R)-3-Hydroxy isomer, is crucial for a complete picture of Midostaurin's mechanism of action and for the development of next-generation targeted therapies.

In Vitro Antileukemic Activity: A Comparative Look

The in vitro potency of this compound and other FLT3 inhibitors is typically assessed through kinase inhibition assays and cell-based proliferation or viability assays using leukemia cell lines harboring specific FLT3 mutations, such as the internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations.

CompoundTarget/Cell LineIC50/GI50 (nM)Assay Type
This compound FLT3-ITD mutant200-400Kinase Inhibition
FLT3-D835Y mutant200-400Kinase Inhibition
(R/S)-3-Hydroxy Midostaurin (CGP52421) BaF3-FLT3-ITD650Cell Proliferation
Midostaurin Ba/F3-FLT3-ITD<10Cell Proliferation[2]
Ba/F3-FLT3-D835Y<10Cell Proliferation[3]
FLT37.9 (Kd)Kinase Binding
MOLM-1410.12Cell Viability[4]
Gilteritinib FLT31.0 (Kd)Kinase Binding
MOLM-147.87Cell Viability[4]
Quizartinib FLT33.3 (Kd)Kinase Binding
MOLM-140.67Cell Viability[4]
MV4-110.40Cell Viability[4]
MOLM-130.89Cell Viability[4]
Sorafenib FLT35.9 (Kd)Kinase Binding

Table 1: Comparative In Vitro Activity of this compound and Other FLT3 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for the specified compounds against various FLT3 mutations and AML cell lines. Kd represents the dissociation constant.

In vitro studies indicate that the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin (CGP52421) possesses FLT3 kinase inhibitory activity equivalent to that of the parent compound, Midostaurin.[1] Another major metabolite, CGP62221, demonstrates comparable potency to Midostaurin in inhibiting cancer cell proliferation.[3] The prolonged plasma half-lives of these metabolites, especially CGP52421 (495 hours), suggest that they likely contribute significantly to the sustained antileukemic effect observed in patients receiving Midostaurin.[5]

In Vivo Antileukemic Activity: The Missing Link for this compound

A direct correlation of the in vitro activity of this compound to its in vivo efficacy is currently hampered by the lack of specific published studies evaluating this metabolite in animal models of leukemia. However, the demonstrated in vivo efficacy of the parent compound, Midostaurin, provides a strong rationale for the anticipated antileukemic activity of its active metabolites.

Preclinical in vivo studies of FLT3 inhibitors typically utilize xenograft models where human AML cell lines, such as MOLM-13 or MV4-11 (both expressing FLT3-ITD), are implanted into immunodeficient mice. Efficacy is then assessed by measuring tumor growth inhibition, reduction in leukemic burden in various organs, and overall survival of the treated animals.

CompoundAnimal ModelDosing RegimenKey Outcomes
Midostaurin FLT3-ITD driven mouse modelNot specifiedDemonstrated preclinical efficacy
Gilteritinib Mouse xenograft modelsNot specifiedSignificant tumor regression
Quizartinib Mouse xenograft models≥1 mg/kgSignificant tumor regression without severe body weight loss[4]

Table 2: Summary of In Vivo Efficacy for Selected FLT3 Inhibitors. This table presents a high-level overview of the in vivo antileukemic activity of Midostaurin and its alternatives in preclinical models.

While specific in vivo data for this compound is not available, pharmacokinetic studies in humans have shown that CGP52421 and CGP62221 are major circulating components after Midostaurin administration.[5] The high plasma exposure and potent in vitro activity of these metabolites strongly suggest their contribution to the overall in vivo antileukemic effect of Midostaurin.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 enzyme. The amount of phosphorylation is quantified, typically using a luminescence- or fluorescence-based method.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the FLT3 enzyme to each well of a microplate, followed by the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of ATP and the FLT3 substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the proliferation of leukemia cells.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed the AML cells in a 96-well plate and allow them to attach or stabilize overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo antileukemic efficacy of a test compound in a mouse model.

Principle: Human AML cells are implanted into immunodeficient mice, leading to the development of leukemia. The mice are then treated with the test compound, and the effect on tumor growth, leukemic burden, and survival is monitored.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human AML cell line (e.g., MOLM-13) or patient-derived xenograft (PDX) cells

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Flow cytometer for analyzing leukemic cells in blood and bone marrow

Procedure:

  • Inject a suspension of AML cells (e.g., 5 x 10⁶ cells) subcutaneously or intravenously into the mice.

  • Monitor the mice for tumor development or engraftment of leukemic cells.

  • Once tumors are established or leukemic burden is detectable, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume regularly with calipers (for subcutaneous models) or monitor the percentage of human leukemic cells (hCD45+) in peripheral blood and bone marrow using flow cytometry (for systemic models).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot).

  • Analyze the data to determine the effect of the treatment on tumor growth inhibition, reduction in leukemic burden, and overall survival.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors FLT3 Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR STAT5 STAT5 Pathway FLT3->STAT5 Apoptosis Apoptosis Midostaurin (R)-3-Hydroxy Midostaurin Midostaurin->FLT3 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis Kinase_Assay FLT3 Kinase Inhibition Assay (Determine IC50) Cell_Assay AML Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Provides Potency Data Correlation Correlate In Vitro Potency with In Vivo Efficacy Kinase_Assay->Correlation Xenograft Establish AML Xenograft Model (e.g., MOLM-13 in NSG mice) Cell_Assay->Xenograft Selects Candidate for In Vivo Testing Cell_Assay->Correlation Treatment Treat with this compound or Alternative Inhibitors Xenograft->Treatment Efficacy Assess Efficacy: - Tumor Growth Inhibition - Survival Analysis Treatment->Efficacy Efficacy->Correlation

Caption: Experimental Workflow for In Vitro to In Vivo Correlation.

Conclusion

This compound, a major active metabolite of Midostaurin, demonstrates potent in vitro activity against clinically relevant FLT3 mutations implicated in Acute Myeloid Leukemia. While its in vitro profile is comparable to its parent compound and other established FLT3 inhibitors, a definitive correlation to its in vivo antileukemic efficacy awaits dedicated preclinical studies. The experimental frameworks and comparative data presented in this guide provide a robust foundation for future investigations into the in vivo activity of this compound and will aid researchers in the continued development of targeted therapies for AML. The sustained high plasma concentrations of this active metabolite in patients suggest that its contribution to the overall clinical benefit of Midostaurin is significant and warrants further exploration.

References

Safety Operating Guide

Safe Disposal of (R)-3-Hydroxy Midostaurin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxy Midostaurin, a major metabolite of the anti-cancer drug Midostaurin, requires stringent disposal procedures due to its cytotoxic nature. [1][2] As with its parent compound, this compound is classified as a hazardous substance, necessitating careful handling and disposal to protect laboratory personnel and the environment.[3] Adherence to institutional and local regulations for cytotoxic waste is mandatory.

Hazard Identification and Chemical Properties

Midostaurin and its metabolites are potent protein kinase inhibitors used in cancer therapy.[4][5] Due to their mechanism of action, they are considered cytotoxic and potentially genotoxic, mutagenic, or teratogenic.[6] The Safety Data Sheet (SDS) for Midostaurin classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3] All materials that come into contact with this compound should be treated as hazardous waste.[7]

PropertyDataReference
Chemical Name This compound[1]
Synonyms (R)-CGP52421[1]
Hazard Class Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (respiratory) (Category 3)[3]
Parent Compound Midostaurin[1]
Storage Temperature Store in freezer, under -20°C (for parent compound, Midostaurin)[8]
Solubility Soluble in DMSO, MDC, methanol, ethanol, and DMF (for parent compound, Midostaurin)[8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the compound or its waste, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.[9]

2. Waste Segregation:

  • All waste contaminated with this compound must be segregated at the point of generation from other laboratory waste streams.[10]

  • Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[6][9] These containers are often color-coded, typically purple or red.[10]

3. Types of Cytotoxic Waste and Disposal Containers:

  • Solid Waste: Items such as contaminated gloves, bench paper, pipette tips, and vials should be placed in a designated cytotoxic solid waste container.[6] This container should be lined with a thick, appropriately colored plastic bag.[9]

  • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, leak-proof, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste" with the chemical name. Do not dispose of this waste down the drain.[11]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound must be disposed of in a designated cytotoxic sharps container.[6][10]

4. Decontamination of Work Surfaces:

  • After handling the compound, decontaminate all work surfaces.

  • Use a detergent solution to clean the area, followed by a rinse with water, and then wipe with 70% isopropyl alcohol.[7]

  • All cleaning materials (e.g., wipes) must be disposed of as cytotoxic solid waste.[7]

5. Container Management and Final Disposal:

  • Do not overfill waste containers; they should be sealed when three-quarters full.[7]

  • Ensure all containers are securely closed and properly labeled before removal from the laboratory.

  • The sealed containers should be stored in a secure, designated area until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[10]

  • The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration.[12]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Collection & Disposal A Solid Waste (Gloves, Vials, etc.) D Labeled Cytotoxic Solid Waste Bin A->D B Liquid Waste (Unused Solutions) E Labeled Cytotoxic Liquid Waste Container B->E C Sharps Waste (Needles, Syringes) F Labeled Cytotoxic Sharps Container C->F G Secure Storage Area D->G E->G F->G H EHS / Licensed Waste Contractor G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-3-Hydroxy Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of (R)-3-Hydroxy Midostaurin, a potent kinase inhibitor and a major metabolite of Midostaurin. Given its cytotoxic potential, adherence to these protocols is imperative to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.

  • Suspected of damaging fertility or the unborn child.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles.Protects eyes from splashes and aerosols.
Face Protection Full-face shield worn over goggles.Provides an additional layer of protection for the face.
Respiratory Protection A fit-tested N95 respirator is the minimum requirement for handling powders. For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1]Protects against inhalation of the potent compound.
Foot Protection Disposable shoe covers worn over laboratory-dedicated, closed-toe shoes.Prevents the spread of contamination outside the designated handling area.

Operational Plan: Safe Handling Procedures

All handling of this compound, especially in its powdered form, must be conducted within a certified containment system to prevent aerosolization and environmental contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a cytotoxic spill kit is readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • Perform all manipulations of the solid compound within a certified Class II Biological Safety Cabinet (BSC) or a containment glove box.

    • Use dedicated equipment (spatulas, weigh boats, etc.) that is either disposable or can be decontaminated.

    • To minimize aerosol generation, gently tap the container before opening.

    • When reconstituting, slowly add the solvent to the solid to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the containment system with an appropriate agent (e.g., a high-pH solution or a validated commercial product).

    • Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.

    • Dispose of all contaminated materials as cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.[2][3]

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant container specifically for cytotoxic waste (often color-coded purple or yellow).Includes contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and vials.
Sharps Waste Labeled, puncture-proof sharps container for cytotoxic sharps.Includes needles, syringes, and contaminated glass.
Liquid Waste Labeled, leak-proof, and chemically compatible container for cytotoxic liquid waste.Includes unused solutions and contaminated solvents.

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific concentrations and incubation times should be optimized for the particular kinase and substrate.

Materials:

  • This compound

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and its substrate to their optimal concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted this compound solutions to the wells of the assay plate.

    • Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).

  • Kinase Reaction Initiation: Add the diluted kinase to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Midostaurin Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by Midostaurin, the parent compound of this compound. As a metabolite, this compound is expected to have a similar, if not more potent, inhibitory effect on these pathways.

Midostaurin_Signaling_Pathway Midostaurin Signaling Pathway Inhibition cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Response FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT STAT Pathway FLT3->STAT KIT KIT KIT->PI3K_AKT KIT->RAS_MAPK KIT->STAT PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Midostaurin This compound (and Midostaurin) Midostaurin->FLT3 Midostaurin->KIT Midostaurin->PDGFR Midostaurin->VEGFR2

Caption: Inhibition of key signaling pathways by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.